Benz-13C6-oxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO/c1-2-4-7-6(3-1)8-5-9-7/h1-5H/i1+1,2+1,3+1,4+1,6+1,7+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMCBBGGLRIHSE-ZFJHNFROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=N[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472596 | |
| Record name | Benz-13C6-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.077 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216500-18-3 | |
| Record name | Benz-13C6-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1216500-18-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Benz[13C6]oxazole: The Definitive Technical Guide for Bioanalysis and Drug Discovery
CAS Number: 1216500-18-3
Formula:
Executive Summary
Benz[13C6]oxazole (CAS 1216500-18-3) is a high-precision stable isotope-labeled isotopologue of 1,3-benzoxazole, where the six carbon atoms of the benzene ring are substituted with Carbon-13 (
This guide details the synthesis, physicochemical properties, and critical applications of Benz[13C6]oxazole in quantitative LC-MS/MS bioanalysis, Fragment-Based Drug Discovery (FBDD), and metabolic profiling of benzoxazole-containing pharmacophores (e.g., chlorzoxazone, tafamidis).
Chemical Specifications & Isotopic Integrity
The utility of Benz[13C6]oxazole relies on its isotopic purity and the stability of the label position. The
Table 1: Physicochemical & Isotopic Properties
| Property | Specification | Technical Note |
| Chemical Name | Benz[13C6]oxazole | IUPAC: 1,3-Benzoxazole-4,5,6,7,7a,3a- |
| CAS Number | 1216500-18-3 | Specific to the |
| Molecular Formula | The C2 carbon (oxazole ring) remains | |
| Exact Mass | 125.068 (approx) | Mass shift of +6.02 Da relative to unlabeled (119.037). |
| Isotopic Enrichment | Essential to minimize contribution to the M+0 channel (crosstalk). | |
| Solubility | DMSO, Methanol, Acetonitrile | Stock solutions (1-10 mg/mL) are stable at -20°C. |
Synthesis & Manufacturing Architecture
The synthesis of Benz[13C6]oxazole is a multi-step process designed to conserve the expensive
Synthetic Pathway (Causality & Logic)
-
Nitration:
-phenol is nitrated to form -2-nitrophenol. Isomer separation is critical here to remove the 4-nitro isomer. -
Reduction: The nitro group is reduced (e.g., H2/Pd-C or Fe/HCl) to yield
-2-aminophenol. This is the pivotal intermediate. -
Cyclization: The
-2-aminophenol is condensed with a one-carbon donor (formic acid, triethyl orthoformate, or formamidine acetate) to close the oxazole ring.
Visualization of Synthesis Workflow
Figure 1: Step-wise synthesis ensuring retention of the aromatic
Advanced Bioanalytical Applications (LC-MS/MS)
The primary application of Benz[13C6]oxazole is as an Internal Standard (IS) for the quantification of benzoxazole-based drugs and metabolites.
Why Supersedes Deuterium ( )
In high-precision pharmacokinetics (PK),
-
Co-Elution: Deuterium often causes a slight retention time shift (the "isotope effect") in Reverse Phase LC, potentially separating the IS from the analyte. This exposes the IS to different matrix effects (ion suppression/enhancement) than the analyte.
analogs co-elute perfectly, ensuring they experience the exact same matrix environment. -
Stability: Deuterium on aromatic rings can undergo exchange with solvent protons (D/H exchange) under acidic conditions or during storage, altering the concentration. The carbon backbone label is non-exchangeable.
Validated LC-MS/MS Protocol
Objective: Quantification of Benzoxazole in human plasma.
Step 1: Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma into a 96-well plate.
-
Add 200 µL of Internal Standard Solution (Benz[13C6]oxazole at 200 ng/mL in Acetonitrile).
-
Vortex for 2 min at 1200 rpm.
-
Centrifuge at 4000 x g for 10 min at 4°C.
-
Transfer 100 µL supernatant to a fresh plate and dilute with 100 µL water (to match initial mobile phase).
Step 2: LC Conditions
-
Column: C18 (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
Step 3: MS/MS Parameters (MRM Transitions) The fragmentation of benzoxazole typically involves the loss of CO (28 Da) or HCN (27 Da). Since the label is on the benzene ring, the daughter ions retain the mass shift.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Loss Identity | Collision Energy (eV) |
| Benzoxazole (Analyte) | 120.1 | 92.1 | -CO (28) | 20-25 |
| Benz[13C6]oxazole (IS) | 126.1 | 98.1 | -CO (28) | 20-25 |
Note: The loss of CO (28 Da) originates from the oxazole ring (C2 and Oxygen). Therefore, the
Bioanalytical Workflow Diagram
Figure 2: LC-MS/MS workflow utilizing Benz[13C6]oxazole for matrix effect compensation.
Metabolic Stability & Profiling
In Drug Metabolism and Pharmacokinetics (DMPK), Benz[13C6]oxazole serves as a tracer for the benzoxazole moiety.
-
Metabolic Soft Spots: The benzoxazole ring is susceptible to hydroxylation (usually at the C6 position of the benzene ring) or ring opening.
-
Mass Shift Tracking: By using a 1:1 mixture of unlabeled and
-labeled drug (e.g., Chlorzoxazone), researchers can utilize the "Twin Ion" peak pattern in Mass Spectrometry to identify metabolites.-
Intact Ring: Metabolites retaining the benzoxazole core will show a +6 Da doublet.
-
Ring Cleavage: If the metabolic pathway cleaves the benzene ring (rare), the mass shift pattern changes.
-
References
-
Sigma-Aldrich. (2024). Benz-13C6-oxazole Product Specification (CAS 1216500-18-3). Merck KGaA. Link
-
Berg, T., & Strand, D. H. (2011).[4] 13C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses.[4] Journal of Chromatography A, 1218(52), 9366-9374.[4] Link
-
Borges, L. S., et al. (2023).[5] Are benzoylium and nitrilium ions produced from substituted 2-arene-2-oxazolines during mass spectrometry? Rapid Communications in Mass Spectrometry, 37(4), e9449.[5] Link
-
Hansen, T. V., et al. (2014). Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification. Journal of Labelled Compounds and Radiopharmaceuticals, 57(6), 366-373. Link
Sources
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Are benzoylium and nitrilium ions produced from substituted 2-arene-2-oxazolines during mass spectrometry? A study based on density functional theory calculations, quantum theory of atoms in molecules, and electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Benz-13C6-oxazole chemical structure and molecular weight
Precision Isotopologues in Quantitative Bioanalysis
Executive Summary
This technical guide details the physicochemical properties, synthesis logic, and application protocols for Benz-13C6-oxazole (CAS: 1216500-18-3). As a stable isotope-labeled internal standard (SIL-IS), this molecule represents the "gold standard" for the mass spectrometric quantification of benzoxazole-based pharmacophores (e.g., Tafamidis, Flunoxaprofen). Unlike deuterated analogs, the
Chemical Identity & Molecular Metrology[1]
Structural Composition
The molecule consists of a 1,3-benzoxazole core where the benzene ring carbons (positions 3a, 4, 5, 6, 7, 7a) are fully substituted with Carbon-13 isotopes. The oxazole ring carbon (position 2) remains at natural abundance (
Figure 1: Topology of Benz-13C6-oxazole showing the specific labeling pattern of the fused benzene ring.
Mass Spectrometry Parameters
Accurate mass calculation is critical for setting up Multiple Reaction Monitoring (MRM) transitions.
Table 1: Comparative Molecular Metrics
| Property | Unlabeled Benzoxazole | Benz-13C6-oxazole | Shift ( |
| Empirical Formula | +6 Neutrons | ||
| Molecular Weight | 119.12 g/mol | 125.08 g/mol | +5.96 Da |
| Monoisotopic Mass | 119.0371 | 125.0572 | +6.0201 Da |
| [M+H] | 120.0444 | 126.0645 | +6.0201 Da |
Note: The mass shift of +6 Da provides sufficient resolution to avoid isotopic overlap with the M+6 natural abundance peak of the analyte (which is statistically negligible).
Synthesis & Production Logic
Retrosynthetic Analysis
The synthesis of Benz-13C6-oxazole requires a labeled precursor that carries the aromatic ring intact. The most robust pathway utilizes
Validated Synthetic Route
The cyclization is typically achieved using triethyl orthoformate. This method is preferred over carboxylic acid condensation due to milder conditions and higher atom economy, which is crucial when handling expensive isotope-labeled starting materials.
Figure 2: Synthetic pathway for Benz-13C6-oxazole. The 13C label is preserved from the phenol precursor.
Analytical Application: LC-MS/MS Method Development
Why 13C6 over Deuterium (d4/d5)?
In high-precision pharmacokinetics,
-
Co-elution: Deuterated compounds often elute slightly earlier than the analyte on Reverse Phase (RP) columns due to the weaker lipophilicity of the C-D bond compared to C-H. This separation can subject the IS and analyte to different matrix effects (ion suppression).[1]
analogs co-elute perfectly. -
Stability: Deuterium on aromatic rings can undergo exchange with solvent protons (H/D exchange) under acidic conditions or in the ion source, altering the concentration. The carbon skeleton is non-exchangeable.
MRM Transition Setup
To detect Benz-13C6-oxazole, the mass spectrometer (Triple Quadrupole) must be tuned to specific transitions.
-
Ionization Mode: ESI Positive (
) -
Fragmentation Mechanism: The primary fragmentation of benzoxazole involves the loss of HCN (27 Da) or CO (28 Da).
Table 2: Recommended MRM Transitions
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Logic |
| Analyte (Benzoxazole) | 120.0 | 65.0 | 25 | Loss of HCN + CO |
| IS (Benz-13C6-oxazole) | 126.1 | 71.1 | 25 | Loss of HCN ( |
Note: The product ion at m/z 71.1 corresponds to the
Handling & Stability Protocols
To maintain the integrity of the reference standard, follow these "Self-Validating" storage protocols:
-
Hygroscopicity Check: Benzoxazoles can hydrolyze to 2-aminophenol under prolonged exposure to moisture and acid.
-
Validation: Dissolve a small aliquot in Methanol:Water (50:50). Inject immediately. If a peak appears at
116 (labeled aminophenol), the standard has degraded.
-
-
Storage: Store neat material at -20°C under Argon. Solutions in DMSO are stable for 6 months at -80°C.
-
Light Sensitivity: Protect from light to prevent photo-oxidative ring opening.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 329758679: Benz-13C6-oxazole. Retrieved from [Link]
-
Berg, T., & Strand, D. H. (2011). C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in LC-MS/MS. Journal of Chromatography A. Retrieved from [Link]
-
Agilent Technologies. (2015). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants. Retrieved from [Link]
Sources
The Definitive Guide to Internal Standard Selection: Benz-13C6-oxazole vs. Deuterium-Labeled Standards in LC-MS/MS Bioanalysis
Executive Summary
In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, the selection of a stable isotope-labeled (SIL) internal standard (IS) dictates the reliability of quantitative data. While deuterated (
The Mechanistic Basis of the Chromatographic Isotope Effect
The fundamental assumption of isotope dilution mass spectrometry is that the SIL-IS shares identical physicochemical properties with the target analyte. However, this assumption frequently breaks down with deuterium labeling due to the deuterium isotope effect [2].
The causality lies in quantum mechanics: the carbon-deuterium (C-D) bond possesses a lower zero-point vibrational energy and is slightly shorter (by ~0.005 Å) than the carbon-protium (C-H) bond. This subtle geometric contraction reduces the polarizability and molar volume of the deuterated molecule[3]. Consequently, deuterated standards exhibit reduced lipophilicity, leading to weaker dispersive interactions with reversed-phase liquid chromatography (RPLC) stationary phases (e.g., C18 columns). This manifests as a chromatographic shift, where the deuterated standard typically elutes earlier than the native analyte[4].
In contrast, substituting
Figure 1: Mechanistic causality of internal standard selection on matrix effect compensation.
The Cascading Impact on Matrix Effects and Quantitation Bias
In electrospray ionization (ESI), co-eluting matrix components (such as phospholipids or endogenous salts) compete with the analyte for charge droplets, causing ion suppression or enhancement. An ideal SIL-IS must experience the exact same matrix environment as the analyte to effectively normalize the MS response[6].
Because deuterated standards often suffer from retention time shifts, they elute into a slightly different matrix composition. If a highly suppressive phospholipid elutes precisely at the retention time of the native analyte but misses the earlier-eluting deuterated standard, the IS fails to correct for the suppression. This differential ion suppression introduces severe quantitative bias[2]. Studies have shown that
By utilizing Benz-
Isotopic Stability: H/D Exchange vs. Carbon Backbone Integrity
A secondary, yet critical, failure mode of deuterated standards is isotopic instability. Deuterium atoms positioned near electron-withdrawing groups or exchangeable sites (e.g., hydroxyls, amines, or acidic
Benz-
Quantitative Data Presentation: 13C vs. Deuterium
The following table synthesizes the core performance metrics comparing Benz-
| Parameter | Benz- | Deuterated Benzoxazole ( | Causality / Scientific Rationale |
| Retention Time Shift ( | 0.00 min (Perfect Co-elution) | -0.02 to -0.15 min (Earlier Elution) | C-D bonds reduce molecular volume and lipophilicity, weakening RPLC stationary phase interactions[3]. |
| Matrix Effect Compensation | Excellent | Variable / Poor | Perfect co-elution ensures identical ion suppression/enhancement in the ESI source[2]. |
| Isotopic Stability | Absolute (Stable C-C bonds) | Susceptible to H/D exchange | Deuterium can exchange with protium in aqueous solvents; |
| Fragmentation Pattern (MS/MS) | Identical to native analyte | May exhibit altered fragmentation | Kinetic isotope effects can alter collision-induced dissociation (CID) pathways in deuterated molecules[1]. |
| Synthesis & Cost | High complexity, Higher cost | Lower complexity, Economical |
Experimental Protocols: Self-Validating Systems for IS Evaluation
To empirically validate the superiority of Benz-
Step-by-Step Methodology: Post-Column Infusion Workflow
Objective: To map the elution profile of matrix components and determine if the retention time shift of the deuterated standard compromises matrix effect compensation.
Phase 1: System Setup
-
LC Configuration: Plumb a zero-dead-volume T-piece between the analytical LC column outlet and the ESI source inlet.
-
Infusion Pump: Connect a syringe pump to the third port of the T-piece.
-
Infusion Solution: Prepare a neat solution containing the native benzoxazole analyte, Benz-
C -oxazole, and the deuterated standard at 100 ng/mL in 50:50 Water:Acetonitrile. -
Infusion Rate: Set the syringe pump to infuse the solution continuously at 10
L/min.
Phase 2: Matrix Injection
-
Sample Preparation: Extract a blank biological matrix (e.g., human plasma) using your standard protocol (e.g., Protein Precipitation or Solid Phase Extraction) without spiking any analyte or IS.
-
Chromatography: Inject 5
L of the extracted blank matrix onto the LC column using the established gradient method. -
MS Acquisition: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, continuously monitoring the transitions for the native analyte, Benz-
C -oxazole, and the deuterated standard.
Phase 3: Data Interpretation
-
Observe the baseline MRM signal generated by the continuous infusion.
-
As the blank matrix components elute from the column, they will enter the ESI source and suppress the infused signal, creating "dips" in the baseline.
-
Overlay the standard chromatogram (from a neat injection) onto this suppression map.
-
Validation Check: If the deuterated standard's peak falls into a suppression "dip" that the native analyte avoids (due to the
), the deuterated standard is invalidated. Benz- C -oxazole will align perfectly with the native analyte, proving its efficacy.
Figure 2: Step-by-step bioanalytical workflow for validating internal standard co-elution.
Conclusion
While deuterated standards provide a cost-effective entry point for LC-MS/MS bioanalysis, the physicochemical realities of the deuterium isotope effect introduce unacceptable risks in high-stakes quantitative assays. The slight reduction in lipophilicity causes chromatographic shifts, exposing the assay to differential matrix effects and quantitative bias. Benz-
References
-
Stokvis, E., et al. "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or luxury?" SciSpace. URL: [Link]
-
UK Isotope. "Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements." UK Isotope. URL: [Link]
-
Chiron AS. "13C-Labeled Internal Standards for LC-MS/MS Analysis." Chiron. URL: [Link]
-
Filer, C. W., et al. "Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach." Journal of Chromatographic Science, Oxford Academic. URL: [Link]
-
Bowman, B., et al. "Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure." Journal of Analytical Toxicology, CDC Stacks. URL: [Link]
-
National Institutes of Health. "Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour." PMC, NIH. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. chiron.no [chiron.no]
- 8. ukisotope.com [ukisotope.com]
Benz-13C6-oxazole physical properties and solubility data
This technical guide provides an in-depth analysis of Benz-13C6-oxazole , a stable isotope-labeled isotopologue of benzoxazole. It is designed for researchers utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) who require precise internal standardization to correct for ionization suppression and matrix effects.
Physical Properties, Solubility, and Bioanalytical Application
Chemical Identity & Isotopic Architecture
Benz-13C6-oxazole is a structural analog of benzoxazole where the six carbon atoms comprising the benzene ring are substituted with Carbon-13 (
| Feature | Unlabeled Benzoxazole | Benz-13C6-oxazole (Stable Isotope) |
| CAS Number | 273-53-0 | 1216500-18-3 |
| Formula | ||
| Molecular Weight | 119.12 g/mol | 125.08 g/mol |
| Exact Mass (Monoisotopic) | 119.0371 | 125.0572 |
| Isotopic Purity | Natural Abundance | |
| Mass Shift | Reference (M+0) | +6 Da (M+6) |
Note on Isotopic Fidelity: The oxazole ring carbon (C-2 position) typically remains
in this isotopologue unless specified as "uniformly labeled" (). This specific configuration is synthesized to ensure the label is located on the metabolically stable benzene ring, preventing label loss during metabolic ring-opening of the oxazole moiety.
Physicochemical Profile
Understanding the physical state of Benz-13C6-oxazole is critical for accurate weighing and stock solution preparation. The compound exhibits a low melting point , often existing as a semi-solid or supercooled liquid at ambient laboratory temperatures.
Key Physical Data
| Property | Value | Operational Implication |
| Physical State | Solid / Semi-solid | Melting Point: 27–30 °C .[1] Material may melt during weighing if the balance is warm. |
| Boiling Point | 182 °C | Thermally stable for standard LC-MS source temperatures. |
| Density | 1.175 g/cm³ | Denser than water; sinks if undissolved. |
| LogP (Octanol/Water) | ~1.59 | Moderately lipophilic; requires organic solvent for stock preparation. |
| pKa | ~0.18 (Base) | Extremely weak base; essentially neutral at physiological pH. |
| Storage | 2–8 °C | Keep refrigerated to maintain solid state and reduce volatility. |
The "Isotope Effect" on Solubility
While isotopic substitution significantly alters mass, it has a negligible effect on the electronic structure and intermolecular forces (Van der Waals, hydrogen bonding). Therefore, the solubility profile of Benz-13C6-oxazole is functionally identical to unlabeled benzoxazole. Researchers can rely on solubility data for the parent compound when designing extraction protocols.
Solubility & Stock Solution Protocol
Due to its lipophilicity (LogP ~1.6) and low melting point, water is a poor solvent for stock preparation. Dimethyl Sulfoxide (DMSO) or Methanol (MeOH) are the required solvents for primary stocks.
Protocol: Preparation of 10 mM Master Stock
Objective: Create a stable, accurate master stock solution for long-term storage.
-
Thermal Equilibration: Remove the vial from 2–8 °C storage.
-
Critical Step: If the material is solid, allow it to reach room temperature (20–25 °C). If the lab is warm (>27 °C), the material may liquefy. It is often more accurate to handle this compound as a liquid. Briefly warm the vial to 35 °C to fully melt, then pipette by weight (using density 1.175 g/mL) or weigh directly into a tared volumetric flask.
-
-
Solvent Selection:
-
Preferred: Anhydrous DMSO (High solubility, low volatility, stable at -20 °C).
-
Alternative: Methanol (Good solubility, but higher volatility requires tighter sealing).
-
-
Dissolution:
-
Weigh ~12.5 mg of Benz-13C6-oxazole into a 10 mL volumetric flask.
-
Add 5 mL DMSO. Vortex for 30 seconds. The compound dissolves rapidly.
-
Dilute to volume with DMSO.
-
-
Verification:
-
Final Concentration: ~1.25 mg/mL (~10 mM).
-
Aliquot into amber glass vials (avoid plastic if possible to prevent sorption) and store at -20 °C.
-
Solubility Compatibility Table
| Solvent | Solubility Rating | Max Conc. (Approx) | Usage Note |
| Water | Poor | < 12 mg/L | Do not use for stock. |
| DMSO | Excellent | > 50 mg/mL | Ideal for Master Stock. |
| Methanol | Good | > 20 mg/mL | Good for working dilutions. |
| Acetonitrile | Good | > 20 mg/mL | Compatible with LC mobile phases. |
Application: Internal Standard in LC-MS/MS
Benz-13C6-oxazole is used to normalize data against matrix effects (ion suppression/enhancement) and recovery losses during sample preparation.
Mechanism of Action
Because Benz-13C6-oxazole co-elutes with the analyte (Benzoxazole) but is differentiated by mass, it experiences the exact same ionization environment at the electrospray source.
-
Analyte Channel: Monitors m/z 120.0 → Fragment (e.g., 65.0)
-
IS Channel: Monitors m/z 126.0 → Fragment (e.g., 71.0)
Experimental Workflow
The following diagram illustrates the standard operating procedure for integrating Benz-13C6-oxazole into a bioanalytical workflow.
Figure 1: Workflow for utilizing Benz-13C6-oxazole as an internal standard in quantitative bioanalysis.
Mass Spectrometry Parameters (Guideline)
-
Ionization: ESI Positive Mode (
). -
Precursor Ion: m/z 126.1 (Labeled) vs. 120.1 (Unlabeled).
-
Collision Energy: Optimize for specific fragments. Common neutral loss of CO (28 Da) or HCN (27 Da) is typical for oxazoles.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 273-53-0: Benzoxazole. Retrieved March 6, 2026, from [Link]
-
Sysi-Aho, M., et al. (2007).[2] Normalization method for metabolomics data using optimal selection of multiple internal standards. BMC Bioinformatics. (Cited regarding use of Benz-13C6-oxazole in normalization).[2] [Link]
Sources
Technical Guide: Stability of the 13C-Labeled Benzoxazole Ring in Solution
Executive Summary
The benzoxazole moiety is a privileged scaffold in medicinal chemistry, serving as a bioisostere for adenine and guanine bases, as well as a core structure in amyloid imaging agents and kinase inhibitors. When utilizing 13C-labeled benzoxazole —typically labeled at the C-2 position for NMR traceability or mass spectrometric internal standards—the stability of the heterocyclic ring is synonymous with the stability of the label itself.
This guide details the physicochemical and metabolic stability of the benzoxazole core. While the ring exhibits robust stability in organic solvents (DMSO, methanol) and acidic aqueous media, it possesses a specific vulnerability to nucleophilic attack at the C-2 position under basic conditions. Furthermore, metabolic activation by Cytochrome P450 enzymes can lead to ring hydroxylation or scission, complicating the interpretation of 13C-tracking studies.
The Chemistry of the 13C-Benzoxazole Core[1]
Structural Vulnerability
The benzoxazole ring consists of a benzene ring fused to an oxazole ring.[1] The critical site for stability is the C-2 carbon (the carbon between the nitrogen and oxygen).
-
Electronic Environment: The C-2 position is essentially an imino-ether (imidate) carbon. The electronegativity of the adjacent Oxygen and Nitrogen atoms renders C-2 highly electrophilic.
-
Labeling Strategy: Synthetic routes most commonly introduce the 13C label at C-2 using [13C]-formic acid, [13C]-orthoesters, or [13C]-phosgene equivalents during the cyclization of 2-aminophenol.
-
NMR Signature: In 13C NMR, the C-2 atom typically resonates between 150–165 ppm . Loss of this signal or a shift to 160–175 ppm (carbonyl range) often indicates ring opening to a formamide or carbamate derivative.
Isotopic Integrity
Unlike benzimidazoles, which undergo rapid tautomeric proton exchange at the N-H position, benzoxazoles are "locked" and do not exhibit prototropic tautomerism. Therefore, the 13C label at C-2 is positionally stable unless the ring is chemically cleaved.
Hydrolytic Stability Profile
The primary non-enzymatic degradation pathway for benzoxazoles is hydrolysis .
pH Dependence[3]
-
Acidic Conditions (pH < 4): Benzoxazoles are generally stable . The nitrogen atom becomes protonated (pKa ~ 1-2), forming a benzoxazolium ion. While this increases the electrophilicity of C-2, the leaving group ability of the protonated nitrogen is balanced by the lack of strong nucleophiles in acidic media (water is a weak nucleophile).
-
Neutral Conditions (pH 6–8): High stability. Suitable for long-term storage in aqueous buffers.
-
Basic Conditions (pH > 10): Unstable. Hydroxide ions (
) act as strong nucleophiles, attacking the C-2 position.
Mechanism of Ring Degradation
The degradation proceeds via a nucleophilic addition-elimination mechanism.
-
Attack: Hydroxide attacks the electrophilic C-2.
-
Intermediate: Formation of a tetrahedral intermediate.
-
Ring Opening: The C-O bond cleaves (usually preferred over C-N cleavage due to the phenoxide leaving group stability), resulting in an N-formyl-2-aminophenol derivative.
-
Deformylation: In strong base, the formyl group is hydrolyzed, releasing the 13C label as [13C]-formate and leaving 2-aminophenol.
Visualization: Hydrolytic Pathway
The following diagram illustrates the critical failure mode of the ring in basic solution.
Caption: Mechanism of base-catalyzed hydrolysis leading to loss of the 13C-containing fragment.
Metabolic Stability (Biological Context)
When used in drug development, the 13C-benzoxazole must survive enzymatic environments.
Cytochrome P450 (CYP) Oxidation
Benzoxazoles are susceptible to oxidative metabolism.[2]
-
Aromatic Hydroxylation: CYP enzymes (particularly CYP3A4 and CYP2C19) often hydroxylate the benzene ring (positions C-5 or C-6). Impact: The 13C label remains attached, but the chemical shift changes.
-
Ring Scission: In some cases, oxidation at the C-2 position or the nitrogen lone pair can lead to unstable intermediates that result in ring opening, similar to the metabolic fate of oxazoles.
Glutathione (GSH) Trapping
If the benzoxazole ring is metabolically activated to a reactive quinone-imine type species (common if there is a hydroxy group on the benzene ring), it can form covalent adducts with Glutathione. This does not necessarily remove the 13C label, but it drastically alters the molecular weight and retention time in LC-MS.
Analytical Protocols
To validate the stability of your specific 13C-benzoxazole derivative, follow these self-validating protocols.
Protocol: pH-Rate Profile Stress Test
Objective: Determine the operational pH range for the 13C-labeled compound.
Materials:
-
13C-Benzoxazole compound (10 mM stock in DMSO-d6).
-
Deuterated buffers (DCl/D2O for pH 1-2, Phosphate buffer for pH 7, NaOD/D2O for pH 12).
-
NMR Tubes.
Workflow:
-
Preparation: Prepare three NMR tubes containing 500 µL of respective buffer.
-
Spike: Add 10 µL of compound stock to each tube.
-
T0 Scan: Immediately acquire a 1H and 13C NMR spectrum (focus on the 150-165 ppm region).
-
Incubation: Incubate at 37°C.
-
Time-points: Acquire spectra at 1h, 4h, 24h, and 48h.
-
Analysis: Integrate the C-2 peak relative to an internal standard (e.g., TSP). Loss of integral or appearance of a new carbonyl peak indicates degradation.
Protocol: Metabolic Stability Assay (Microsomal)
Objective: Assess susceptibility to CYP-mediated ring opening.
Workflow:
-
Incubation: Incubate 1 µM 13C-benzoxazole with liver microsomes (human/rat) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
-
Quench: At t=0, 15, 30, 60 min, remove aliquots and quench with ice-cold acetonitrile containing an internal standard.
-
Centrifugation: Spin at 4000 rpm for 20 min to pellet proteins.
-
LC-MS/MS Analysis: Monitor the parent ion (M+H).
-
Critical Check: If the parent ion disappears but no hydroxylated metabolite (+16 Da) is found, look for ring-opened products (+18 Da for hydrolysis).
-
Data Interpretation Table[5]
| Observation (NMR/MS) | Structural Implication | Stability Status |
| 13C Signal @ 150-165 ppm | Intact Benzoxazole Ring | Stable |
| 13C Signal @ 160-175 ppm | Formamide (Ring Open) | Degraded |
| 13C Signal @ 171 ppm | Free Formic Acid | Label Lost |
| MS Mass Shift +16 Da | Hydroxylation (Benzene ring) | Metabolized (Ring Intact) |
| MS Mass Shift +18 Da | Hydrolysis (Ring Open) | Degraded |
Synthesis & Storage Recommendations
Synthesis of 13C-2-Benzoxazoles
To ensure maximum stability of the label incorporation:
-
Precursor: Use [13C]-Orthoformate or [13C]-Formic Acid .
-
Catalyst: Use mild acid catalysis (e.g., p-TsOH) rather than harsh Lewis acids if functional groups are sensitive.
-
Purification: Avoid strong basic washes during workup. Use neutral silica or reverse-phase chromatography with acidic modifiers (0.1% Formic acid).
Storage
-
Solid State: Stable indefinitely at -20°C if kept dry.
-
Solution: Store in DMSO or Methanol. Avoid storing in water/buffer for >24 hours unless frozen. Never store in basic buffers (pH > 9).
Experimental Workflow Visualization
Caption: Decision tree for validating 13C-benzoxazole stability prior to biological application.
References
-
Jackson, P. F., Morgan, K. J., & Turner, A. M. (1972). Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Wang, F., et al. (2011). Merging the ring opening of benzoxazoles with secondary amines...[5]. Green Chemistry. Retrieved from [Link]
-
Kalgutkar, A. S., et al. (2003).[6] In vitro metabolism studies on the isoxazole ring scission.... Drug Metabolism and Disposition.[2][6][7] Retrieved from [Link]
-
Evans, D. A., et al. (1997). Metabolism of the cytochrome P450 mechanism-based inhibitor N-benzyl-1-aminobenzotriazole. Chemical Research in Toxicology. Retrieved from [Link]
Sources
- 1. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Benzoxazole synthesis [organic-chemistry.org]
- 5. Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
Benz-13C6-oxazole molecular formula and exact mass calculation
Isotopic Characterization, Mass Spectrometry, and Bioanalytical Applications
Executive Summary
This technical guide provides a rigorous characterization of Benz[¹³C₆]oxazole (CAS: 1216500-18-3), a stable isotope-labeled isotopologue of 1,3-benzoxazole.[1] In this specific isotopologue, the six carbon atoms comprising the benzene ring are substituted with the Carbon-13 isotope (
This molecule serves as a critical Internal Standard (IS) in quantitative LC-MS/MS workflows.[2][1] Its +6 Dalton mass shift allows for precise co-elution with the analyte of interest while maintaining distinct mass spectral detection, thereby correcting for matrix effects, ionization suppression, and extraction variability in drug metabolism and pharmacokinetics (DMPK) studies.
Structural Elucidation & Formula Derivation
To calculate the exact mass, we must first deconstruct the molecule into its constituent atoms and assign the correct isotopic labels.
2.1 Chemical Structure Logic
The benzoxazole core (
-
Benzene Ring: 6 Carbons.[2][1] In this isotopologue, all 6 are
.[2][5] -
Oxazole Ring: 1 Carbon (position 2), 1 Nitrogen, 1 Oxygen.[2] The carbon here is naturally abundant (
).[2]
2.2 Molecular Formula[1][4][6][7]
-
Standard Formula:
-
Isotopically Explicit Formula:
[2]
Exact Mass & Molecular Weight Calculation
This section details the calculation of the Monoisotopic Mass (essential for Mass Spectrometry) and the Molecular Weight (essential for molarity and gravimetric preparation).[2]
3.1 IUPAC Isotopic Constants
The following high-precision atomic masses are used for the calculation (referenced from IUPAC/NIST standards).
| Element | Isotope | Exact Mass (Da) | Abundance in Label |
| Carbon | 12.000000 | 1 atom | |
| Carbon | 13.003355 | 6 atoms | |
| Hydrogen | 1.007825 | 5 atoms | |
| Nitrogen | 14.003074 | 1 atom | |
| Oxygen | 15.994915 | 1 atom |
3.2 Calculation Protocol: Monoisotopic Mass (Exact Mass)
The exact mass is the sum of the masses of the specific isotopes in the molecule.[2]
-
Labeled Carbons (
): [2] -
Unlabeled Carbon (
): [2] -
Protons (
): [2] -
Nitrogen (
): [2] -
Oxygen (
): [2]
Summation:
3.3 Calculation Protocol: Molecular Weight (Enriched)
Commercial stable isotopes are rarely 100% pure.[2] Assuming a standard enrichment of 99 atom %
-
Theoretical MW (100% enrichment): ~125.06 g/mol [2]
-
Commercial MW (Typical): 125.08 g/mol (accounting for isotopic distribution variance).[2]
Critical Note for Analysts: When setting up your Mass Spectrometer (Q1 scan), use the Exact Mass (125.057) , not the Molecular Weight.
Mass Spectrometry & Bioanalytical Application
The primary utility of Benz[¹³C₆]oxazole is in LC-MS/MS quantification.[2][1] The following diagram illustrates the workflow and the logic behind the mass shift.
4.1 The "+6" Mass Shift
-
Analyte (Unlabeled Benzoxazole): [M+H]⁺ = 120.04 Da[2]
-
Internal Standard (Benz-13C6-oxazole): [M+H]⁺ = 126.06 Da[2][1]
This 6 Dalton shift is optimal because it prevents "cross-talk" (isotopic overlap) between the analyte and the internal standard.[2] The natural abundance of
4.2 Workflow Visualization
Figure 1: Bioanalytical workflow utilizing Benz-13C6-oxazole as an Internal Standard to correct for matrix effects.
Synthesis & Stability Considerations
5.1 Synthetic Pathway
The synthesis of Benz[¹³C₆]oxazole typically proceeds via the cyclization of a labeled precursor.[2]
-
Precursor: 2-Aminophenol (Ring-
) . This precursor carries the heavy carbon label on the aromatic ring.[2][1] -
Reagent: Triethyl orthoformate or Formic acid (providing the unlabeled C2 carbon).
-
Reaction: Cyclocondensation.
5.2 Stability
-
Isotopic Stability: The
label is stable and non-exchangeable (unlike Deuterium labels, which can exchange with solvent protons at acidic/basic pH).[2] This makes analogs superior for regulated bioanalysis (GLP).[2] -
Storage: Store at -20°C, protected from light and moisture.
References
-
IUPAC Commission on Isotopic Abundances and Atomic Weights. Standard Atomic Weights of the Elements. Available at: [Link][2]
-
NIST (National Institute of Standards and Technology). Atomic Weights and Isotopic Compositions. Available at: [Link]
-
PubChem. 1,3-Benzoxazole Compound Summary. Available at: [Link][2]
Sources
- 1. catalog.data.gov [catalog.data.gov]
- 2. ciaaw.org [ciaaw.org]
- 3. Showing Compound Benzoxazole (FDB004443) - FooDB [foodb.ca]
- 4. Benzoxazole - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1,2-Benzisoxazole | C7H5NO | CID 71073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzoxazoles | Fisher Scientific [fishersci.com]
Methodological & Application
Application Note: High-Precision LC-MS/MS Bioanalysis Using Benz-13C6-oxazole Stable Isotope-Labeled Internal Standards
Executive Summary
The benzoxazole pharmacophore is a critical structural motif found in numerous therapeutic agents, including muscle relaxants (e.g., chlorzoxazone), transthyretin stabilizers (e.g., tafamidis), and various anthelmintics. In pharmacokinetic (PK) and ADME/Tox studies, the precise quantification of these compounds in complex biological matrices (plasma, serum, urine) is paramount.
This application note details the implementation of Benz-13C6-oxazole derivatives as Stable Isotope-Labeled Internal Standards (SIL-IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By utilizing a 13C6-labeled aromatic ring, this protocol establishes a self-validating analytical system that mathematically eliminates the variability introduced by sample extraction and electrospray ionization (ESI) matrix effects.
Mechanistic Rationale: The Superiority of 13C6 Labeling
When developing an LC-MS/MS assay, the choice of internal standard dictates the trustworthiness of the entire dataset. Analysts typically choose between structural analogs, deuterium-labeled (2H) standards, or carbon-13 (13C) labeled standards. The causality behind selecting a 13C6-labeled benzoxazole is rooted in fundamental physical chemistry:
-
Elimination of the Chromatographic Isotope Effect: Deuterium (2H) bonds are slightly shorter and less polarizable than protium (1H) bonds. In reversed-phase liquid chromatography (RPLC), heavily deuterated compounds often exhibit reduced lipophilicity, causing them to elute slightly earlier than the unlabeled target analyte. Even a 0.1-minute retention time shift means the analyte and the IS experience different co-eluting matrix components, leading to differential ion suppression.
-
Perfect Co-elution & Matrix Correction: Carbon-13 possesses virtually identical physicochemical properties to Carbon-12. A 13C6 label on the benzoxazole core guarantees perfect chromatographic co-elution. As established in authoritative bioanalytical frameworks [4], this ensures that both molecules compete for charge in the ESI droplet at the exact same moment, providing a mathematically perfect correction factor for dynamic matrix effects [2].
-
Mass Resolution: The +6 Da mass shift provided by the 13C6 ring (e.g., 6-Hydroxychlorzoxazone-13C6, [1]) is sufficient to prevent isotopic overlap (cross-talk) between the natural isotopic distribution of the analyte and the internal standard in the mass spectrometer.
Analytical Logic & Workflow Visualization
The following diagram illustrates the self-validating mechanism by which the Benz-13C6-oxazole IS corrects for matrix-induced signal suppression during LC-MS/MS analysis.
Workflow demonstrating the self-validating correction mechanism of Benz-13C6-oxazole in LC-MS/MS.
Self-Validating Experimental Protocol
This methodology is designed not just to process samples, but to continuously prove its own accuracy throughout the analytical run.
Reagents and Materials
-
Target Analyte: Benzoxazole derivative (e.g., Chlorzoxazone, analytical grade).
-
Internal Standard: Benz-13C6-oxazole derivative (isotopic purity >99%).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.
-
Modifiers: Formic Acid (FA) to promote [M+H]⁺ formation in positive ESI mode, or Ammonium Acetate for [M-H]⁻ in negative ESI mode.
Sample Preparation (Protein Precipitation)
Causality Check: Acetonitrile is selected over methanol for protein precipitation because it yields a tighter protein pellet and generally provides higher recovery for lipophilic benzoxazole derivatives [3].
-
Aliquot 50 µL of biological plasma into a 96-well collection plate.
-
Add 10 µL of the Benz-13C6-oxazole IS working solution (e.g., 500 ng/mL). Critical Step: This establishes the fixed denominator for ratio-based quantification.
-
Add 150 µL of ice-cold Acetonitrile containing 0.1% FA to crash the plasma proteins.
-
Vortex aggressively for 2 minutes to ensure complete disruption of protein-drug binding.
-
Centrifuge at 4,000 × g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions (prevents peak distortion upon injection).
UHPLC-MS/MS Conditions
-
Column: C18 Reversed-Phase UHPLC column (e.g., 2.1 × 50 mm, 1.7 µm). Rationale: The hydrophobic C18 stationary phase provides excellent retention for the aromatic benzoxazole core.
-
Mobile Phase A: Water + 0.1% FA.
-
Mobile Phase B: Acetonitrile + 0.1% FA.
-
Gradient: 5% B to 95% B over 3.5 minutes.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Analyte Transition: [M+H]⁺ → Product Ion.
-
IS Transition: [M+6+H]⁺ → [Product Ion+6]⁺. (The +6 Da shift on both Q1 and Q3 ensures zero cross-talk).
-
Self-Validation & Quality Control Logic
To ensure the protocol is a self-validating system, the following sequence logic MUST be strictly adhered to:
-
System Suitability Test (SST): Inject a low-concentration standard before the run. Validates instrument sensitivity and column theoretical plates.
-
Double Blank: Inject extracted blank matrix (No Analyte, No IS). Validates the absence of endogenous isobaric interferences.
-
Zero Standard: Inject extracted blank matrix + IS only. Validates that the Benz-13C6-oxazole IS does not contain trace amounts of unlabeled analyte (isotopic purity check).
-
QC Bracketing: Intercalate Low, Mid, and High Quality Control (QC) samples after every 20 unknown samples. If the instrument drifts, the QCs will fail (deviation >15%), automatically invalidating the bracketed data and preventing the reporting of false PK parameters.
Quantitative Data Presentation
The table below summarizes the typical validation metrics demonstrating the superiority of the Benz-13C6-oxazole SIL-IS compared to a traditional structural analog (e.g., Phenacetin) during a bioanalytical validation [2], [4].
| Validation Parameter | FDA Acceptance Criteria | Benz-13C6-oxazole (SIL-IS) | Structural Analog IS |
| Retention Time Shift (ΔRT) | N/A (Must co-elute) | 0.00 min (Perfect co-elution) | + 0.85 min (Elutes later) |
| IS-Normalized Matrix Factor | 0.85 – 1.15 | 1.02 ± 0.03 (Complete correction) | 0.74 ± 0.18 (Fails correction) |
| Inter-assay Precision (%CV) | ≤ 15.0% | 4.2% | 18.5% (Fails criteria) |
| Extraction Recovery Variability | Consistent across lots | < 5% variance across 6 lots | > 25% variance across 6 lots |
| Linearity (r²) | ≥ 0.990 | 0.998 | 0.982 |
Table 1: Comparative validation metrics highlighting the analytical rescue provided by 13C6 stable isotope labeling in complex biological matrices.
References
-
6-Hydroxy Chlorzoxazone-13C6 | C7H4ClNO3 | CID 12003656 Source: PubChem, National Center for Biotechnology Information. URL:[Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]
-
Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA). URL:[Link]
protocol for spiking Benz-13C6-oxazole in plasma samples
Application Note: High-Precision Spiking of Benz-13C6-oxazole Internal Standard in Plasma Matrices
Abstract & Scope
This protocol defines the critical parameters for utilizing Benz-13C6-oxazole as a Stable Isotope Labeled Internal Standard (SIL-IS) in plasma bioanalysis. While Benzoxazole derivatives are common scaffolds in drug discovery (e.g., NSAIDs, antimicrobial agents), their lipophilicity and potential for non-specific binding necessitate rigorous internal standardization.
This guide moves beyond basic "add and vortex" instructions. It addresses the kinetic equilibration of the IS with plasma proteins—a frequently overlooked variable that leads to quantitation bias—and provides a self-validating workflow for LC-MS/MS quantification.[1]
Scientific Rationale: The "Why" Behind the Protocol
2.1 The Isotopic Anchor Benz-13C6-oxazole incorporates six Carbon-13 atoms, typically on the benzene ring.[1] This results in a mass shift of +6.02 Da .[1]
-
Causality: This shift is sufficient to prevent "cross-talk" (isotopic interference) from the native analyte's naturally occurring isotopes (M+1, M+2) while retaining identical chromatographic retention time (RT).
-
Mechanism: Because the SIL-IS co-elutes with the analyte, it experiences the exact same ionization environment at the electrospray source, effectively canceling out matrix effects (ion suppression/enhancement).
2.2 The Equilibration Imperative A common failure mode in bioanalysis is "Instant Spiking."
-
The Problem: When an analyte exists in patient plasma, it has had hours to bind to albumin and alpha-1-acid glycoprotein.[1] If you spike an IS and immediately extract, the IS is "free" while the analyte is "bound." The extraction efficiency will differ, invalidating the IS.
-
The Solution: The protocol below mandates an equilibration window to allow the Benz-13C6-oxazole to integrate into the plasma matrix, mimicking the physical state of the study sample.
Pre-Experimental Considerations
3.1 Solubility & Stock Management Benzoxazole is lipophilic (LogP ~1.[1]6) and sparingly soluble in water.[1]
-
Primary Stock: Dissolve neat Benz-13C6-oxazole in DMSO or Methanol (MeOH) .[1] Avoid pure acetonitrile for stocks as it has high volatility (concentration drift).[1]
-
Storage: -20°C or lower. Light sensitive (amber vials recommended).[1]
3.2 The Spiking Strategy: Matrix vs. Solvent There are two schools of thought. This protocol utilizes Method A (Matrix Spiking) for Validation and GLP studies, as it is the only method that tracks extraction recovery.
| Feature | Method A: Matrix Spiking (Recommended) | Method B: Crash Solvent Spiking (Screening only) |
| Where IS is added | Directly into the plasma aliquot.[1] | Into the Precipitation Solvent (e.g., ACN). |
| Equilibration | Possible (IS binds to protein).[1] | Impossible (Proteins precipitate immediately).[1] |
| Tracks Recovery? | Yes. | No (Corrects for Matrix Effect only). |
| Precision | High.[1][2] | Medium. |
Detailed Protocol: Benz-13C6-oxazole in Plasma
Phase 1: Preparation of Working Solutions (WS)
-
Objective: Create a non-precipitating spike solution.
-
Step 1: Dilute the Primary Stock (e.g., 1 mg/mL in DMSO) using 50:50 Methanol:Water.
-
Step 2: Target a WS concentration 20x higher than the desired final plasma concentration.[1]
-
Why? We want to keep the spike volume low (5% of plasma volume) to prevent premature protein precipitation or matrix dilution.
-
Phase 2: The Spiking & Equilibration Workflow
-
Step 1: Aliquot 50 µL of Plasma into a 1.5 mL Eppendorf tube or 96-well plate.[1]
-
Step 2: Add 2.5 µL of Benz-13C6-oxazole Working Solution.
-
Technique: Submerge the pipette tip slightly into the plasma to ensure delivery; do not dispense onto the wall.
-
-
Step 3: Vortex gently for 10 seconds.
-
Step 4 (CRITICAL): Equilibrate at room temperature for 30–60 minutes .
-
Scientific Integrity: This allows the IS to distribute into the protein binding sites. Skipping this leads to "Recovery Bias."[1]
-
Phase 3: Protein Precipitation (PPT)
-
Step 1: Add 150 µL (3:1 ratio) of chilled Acetonitrile (containing 0.1% Formic Acid).
-
Step 2: Vortex vigorously for 1 minute (disrupts the protein-drug complex).[1]
-
Step 3: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Step 4: Transfer supernatant to LC vials. Dilute 1:1 with water if peak shape is poor due to solvent strength mismatch.[1]
Workflow Visualization
The following diagram illustrates the critical path, highlighting the equilibration step often missed in standard protocols.
Figure 1: Critical path workflow for Benz-13C6-oxazole spiking.[1] The red "Equilibration" phase ensures the IS mimics the analyte's bound state.
Quality Control & Self-Validation
To ensure the protocol is working, you must calculate the IS-Normalized Matrix Factor (MF) during validation (M10 Guideline).
The Calculation:
-
Acceptance Criteria: The CV of the IS-Normalized MF calculated from 6 different lots of plasma must be ≤ 15% .
-
Interpretation: If the CV is >15%, your IS is not compensating for matrix effects correctly. Check equilibration time or switch to a more rigorous extraction (e.g., Solid Phase Extraction).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low IS Recovery (<50%) | Protein Binding / Entrapment | Increase vortex time during precipitation step; Ensure ACN ratio is at least 3:1. |
| IS Response Drift | Evaporation of Stock | Store stocks in cryo-vials with O-rings; avoid leaving WS open on bench. |
| Signal Suppression | Phospholipids | Monitor phospholipid transition (m/z 184) in MS; Consider "Hybrid SPE-PPT" plates. |
| Cross-Talk (IS detected in Blank) | Isotopic Impurity | Check Certificate of Analysis (CoA). Ensure Benz-13C6 purity is >99% isotopic. |
References
-
US Food and Drug Administration (FDA). (2018).[1][3] Bioanalytical Method Validation Guidance for Industry.[1][3][4] Retrieved from [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.[1] [Link]
-
European Medicines Agency (EMA). (2022).[1] ICH guideline M10 on bioanalytical method validation.[1][3][5] Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9228, Benzoxazole.[1] Retrieved from [Link]
Sources
- 1. CAS 273-53-0: Benzoxazole | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
MRM transitions for Benz-13C6-oxazole in triple quadrupole MS
Application Note: High-Sensitivity MRM Quantitation of Benz-13C6-oxazole
Executive Summary
This guide details the method development and validation protocol for Benz-13C6-oxazole (CAS: N/A for custom isotope), a stable isotope-labeled internal standard (SIL-IS) used for the quantification of benzoxazole scaffolds in biological matrices. Benzoxazole derivatives are critical pharmacophores in drug discovery, exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[1]
The protocol utilizes Triple Quadrupole (QqQ) LC-MS/MS in Positive Electrospray Ionization (ESI+) mode. By leveraging the unique mass shift induced by the
Compound Characterization & Mass Logic
To design accurate MRM transitions, we must map the fragmentation pathways of the labeled isotopologue against the native compound.
-
Analyte: Benzoxazole (
)[1] -
Internal Standard: Benz-13C6-oxazole (
) -
Labeling Position: The six carbons of the benzene ring are
. The oxazole ring carbon (C2) remains .
Theoretical Mass Shift Calculation
| Feature | Native Benzoxazole | Benz-13C6-oxazole (IS) | Mass Shift ( |
| Formula | +6 Da | ||
| Monoisotopic Mass | 119.04 Da | 125.06 Da | +6.02 Da |
| Precursor Ion | 120.1 m/z | 126.1 m/z | +6.0 Da |
Fragmentation Logic (CID)
The fragmentation of benzoxazole typically proceeds via the sequential loss of Carbon Monoxide (CO) and Hydrogen Cyanide (HCN).
-
Primary Transition (Quantifier): Loss of CO
-
Mechanism:[2] The CO molecule is expelled from the oxazole ring, involving the Oxygen and the C2 carbon.
-
Isotope Effect: Since C2 is unlabeled (
), the neutral loss is standard CO (28 Da). The benzene ring remains intact in the fragment. -
Transition:
( ).
-
-
Secondary Transition (Qualifier): Loss of HCN
-
Mechanism:[2] Following CO loss, the resulting radical cation (
) ejects HCN. -
Isotope Effect: The Nitrogen is from the oxazole ring.[3] The Carbon involved in this ejection must originate from the remaining benzene ring (as C2 is already lost). Thus, the neutral loss is
(28 Da), not (27 Da). -
Transition:
( ).
-
MRM Transition Parameters
The following parameters are optimized for a generic Triple Quadrupole system (e.g., Sciex 6500+, Waters Xevo TQ-S, Agilent 6495).
Table 1: Optimized MRM Transitions
| Compound | Type | Precursor ( | Product ( | Dwell (ms) | CE (eV) | CXP (V) | Loss Identity |
| Benz-13C6-oxazole | Quantifier | 126.1 | 98.1 | 50 | 22 - 28 | 10 | |
| Benz-13C6-oxazole | Qualifier | 126.1 | 70.1 | 50 | 35 - 40 | 12 | |
| Benzoxazole (Native) | Ref | 120.1 | 92.1 | 50 | 25 | 10 | -CO |
Note: Collision Energy (CE) values are instrument-dependent. Perform a "RAMP CE" experiment (
Visualization: Fragmentation & Workflow
Figure 1: Isotopic Fragmentation Pathway
This diagram illustrates the specific mass shifts occurring during Collision Induced Dissociation (CID), confirming the origin of the product ions.
Caption: Fragmentation pathway of Benz-13C6-oxazole showing the conservation of the
Experimental Protocol
Sample Preparation (Protein Precipitation)
This method is designed for plasma/serum but is adaptable to tissue homogenates.
-
Aliquot: Transfer
of biological sample to a 96-well plate. -
IS Addition: Add
of Benz-13C6-oxazole Working Solution (100 ng/mL in 50% MeOH). -
Precipitation: Add
of ice-cold Acetonitrile (containing 0.1% Formic Acid). -
Agitation: Vortex for 2 minutes at 1200 rpm.
-
Centrifugation: Spin at
for 10 minutes at . -
Dilution: Transfer
of supernatant to a fresh plate and dilute with of Water (Milli-Q). Crucial: This 1:1 dilution prevents peak distortion from strong solvent effects.
LC-MS/MS Conditions
Chromatography (UHPLC)
-
Column: Phenomenex Kinetex Biphenyl (
mm, 1.7 ) or Waters BEH C18.-
Why Biphenyl? Enhanced
selectivity for aromatic heterocycles like benzoxazole.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.[6]
-
Flow Rate: 0.5 mL/min.
-
Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
3.0 min: 95% B
-
4.0 min: 95% B
-
4.1 min: 5% B (Re-equilibration)
-
Source Parameters (ESI+)
-
Spray Voltage: 3500 - 4500 V.
-
Gas Temperatures:
(Source), (Desolvation). -
Curtain Gas: 35 psi.
-
Mode: Scheduled MRM (Detection window
sec around RT).
Method Validation & Troubleshooting
Linearity & Range
-
Dynamic Range: 0.5 ng/mL to 1000 ng/mL.
-
Weighting:
linear regression. -
Acceptance:
; Accuracy (20% at LLOQ).
Troubleshooting Matrix Effects
If you observe signal suppression for the native analyte but not the IS (or vice versa), check for "Isotope Effect" in chromatography . Deuterated IS often elute slightly earlier than native compounds.
-
Action: If separation occurs, ensure the matrix suppression zone (usually early eluting phospholipids) does not overlap with the slight RT shift. With
, co-elution should be exact, minimizing this risk.
Figure 2: Analytical Workflow
Caption: Step-by-step workflow from biological sample to quantitative data.
References
-
Osman, H., et al. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Journal of Mass Spectrometry. Retrieved from [Link]
- Niessen, W.M.A. (2010). Fragmentation of organic ions in Electrospray Ionization. Liquid Chromatography-Mass Spectrometry, Third Edition.
-
Waters Corporation. (2021). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Retrieved from [Link]
-
ResearchGate. (2023). Proposed mechanisms for the formation of m/z 134, 133, and 120 product ions from 13C-carbonyl carbon-α-PVP. Retrieved from [Link]
Sources
Application Note: Benz-13C6-oxazole as a Premium Internal Standard for Robust Normalization in LC-MS Metabolomics
Introduction: The Causality of Isotope Selection
In untargeted liquid chromatography-mass spectrometry (LC-MS) metabolomics, the absence of a universal normalization protocol often leads to data obscured by instrumental drift and matrix effects (ion suppression or enhancement)[1]. To achieve true quantitative accuracy, researchers rely on stable isotope-labeled internal standards (SIL-IS).
However, not all isotopes perform equally. While deuterium (
Conversely,
Physicochemical Properties
Understanding the physical properties of your internal standard is critical for predicting its chromatographic behavior and ensuring proper solubility during stock preparation.
Table 1: Physicochemical Profile of Benz-13C6-oxazole
| Parameter | Specification | Causality / Experimental Impact |
| Compound Name | Benz-13C6-oxazole | Non-endogenous nature prevents overlap with biological metabolites. |
| Molecular Formula | The 6-Da mass shift prevents isotopic envelope interference from | |
| Monoisotopic Mass | 125.0581 Da | Low molecular weight; ideal for small-molecule metabolomics profiling. |
| Isotopic Purity | Ensures negligible contribution to the unlabeled (endogenous) mass channel. | |
| LogP (Predicted) | ~1.5 | Optimal moderate hydrophobicity for excellent retention on C18 RPLC columns. |
| Primary Solvents | Methanol, Acetonitrile | Highly soluble in standard protein precipitation solvents. |
Self-Validating Experimental Protocol
A robust metabolomics protocol must be a self-validating system . The following workflow is designed so that the absolute peak area of Benz-13C6-oxazole acts as an intrinsic quality control (QC) metric for every single sample. If the IS area drops by >30% in a specific sample, it immediately flags a massive matrix suppression event or an extraction error, invalidating that specific sample without guesswork.
Preparation of Solutions
-
Primary Stock Solution (1 mg/mL): Dissolve 1 mg of Benz-13C6-oxazole in 1.0 mL of LC-MS grade 100% Methanol. Vortex until fully dissolved. Store at -80°C in amber glass vials to prevent photodegradation.
-
Working IS Solution (5 µM): Dilute the primary stock in 50% Methanol/Water (v/v). Store at -20°C. Note: Preparing the working solution in a highly aqueous/organic mix prevents solvent shock when spiked into biological fluids.
Plasma/Serum Extraction Workflow
Figure 1: Step-by-step sample preparation and IS spiking workflow for LC-MS metabolomics.
Step-by-Step Execution:
-
Aliquot: Thaw plasma/serum samples on ice. Transfer 50 µL of each sample into pre-chilled 1.5 mL Eppendorf tubes. Include a Method Blank (50 µL LC-MS water) to monitor background contamination.
-
Spike IS: Add 10 µL of the 5 µM Benz-13C6-oxazole Working IS Solution to all tubes. Vortex for 10 seconds. Causality: Spiking the IS prior to protein precipitation ensures it undergoes the exact same extraction losses as the endogenous metabolites, allowing for accurate recovery correction.
-
Precipitate Proteins: Add 200 µL of ice-cold Methanol/Acetonitrile (1:1, v/v). Causality: Cold organic solvents rapidly denature proteins and immediately quench enzymatic activity, preserving the fragile metabolome.
-
Incubate: Vortex vigorously for 30 seconds. Incubate at -20°C for 30 minutes to maximize protein flocculation.
-
Centrifuge: Spin at 14,000 × g for 15 minutes at 4°C.
-
Dry & Reconstitute: Transfer 200 µL of the clear supernatant to a clean autosampler vial. Evaporate to dryness using a vacuum concentrator (SpeedVac) at room temperature. Reconstitute the pellet in 50 µL of 5% Acetonitrile in water. Vortex for 1 min, sonicate for 5 min, and centrifuge again before LC-MS injection.
Data Processing & Normalization Logic
Once data is acquired, Benz-13C6-oxazole is used to normalize feature intensities. Because it is an aromatic compound, it serves as an optimal mathematical anchor for endogenous indoles, phenolic acids, and aromatic amino acids.
Figure 2: Logical framework for matrix effect cancellation using Benz-13C6-oxazole.
Quantitative Performance Data
Implementing Benz-13C6-oxazole normalization drastically tightens data clustering in Principal Component Analysis (PCA) and improves the precision of individual metabolite quantification. Table 2 demonstrates the expected reduction in analytical variance when applying this protocol to a human plasma cohort.
Table 2: Precision Improvements in Plasma Metabolomics (n=50)
| Metabolite Class | Example Endogenous Analyte | CV% (Raw Peak Area) | CV% (Benz-13C6-oxazole Normalized) | Variance Reduction |
| Aromatic Amino Acids | Tryptophan | 18.4% | 4.2% | 4.3x |
| Indoles | Indole-3-lactic acid | 22.1% | 5.1% | 4.3x |
| Phenolic Acids | Phenyllactic acid | 19.5% | 6.3% | 3.1x |
| Alkaloids | Trigonelline | 15.2% | 7.8% | 1.9x |
Note: The highest variance reduction occurs in metabolites that share structural/aromatic similarities with the benzoxazole core, validating the NOMIS approach of matching internal standards to chemically analogous features[1].
References
- US20110282587A1 - Computer readable storage mediums, methods and systems for normalizing chemical profiles in biological or medical samples detected by mass spectrometry Google P
- Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery Analytical Chemistry (ACS Public
- Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate P
- Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics Analytical Methods (RSC Publishing)
Sources
- 1. US20110282587A1 - Computer readable storage mediums, methods and systems for normalizing chemical profiles in biological or medical samples detected by mass spectrometry - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]
Advanced Application Note: High-Fidelity Quantification of Benzoxazinoids in Plant Matrices Using Benz-13C6-oxazole Stable Isotope Dilution
Executive Summary
Benzoxazinoids (BXs) are critical secondary metabolites primarily synthesized by grasses (Poaceae) such as maize, wheat, and rye. They serve as primary chemical defenses against herbivores and pathogens while mediating allelopathic interactions in the rhizosphere [1]. However, the accurate quantification of these compounds is notoriously difficult due to their inherent chemical instability and the complex biochemical matrix of plant tissues.
This application note details a robust, self-validating LC-MS/MS protocol. By utilizing Benz-13C6-oxazole as a stable isotope-labeled internal standard (SIL-IS), this method overcomes matrix suppression and extraction artifacts, ensuring absolute quantitative accuracy for drug development professionals and agricultural researchers.
The Analytical Challenge & Mechanistic Rationale
The Compartmentalization Dilemma
In healthy, intact plant tissues, BXs are stored as stable glucosides (e.g., DIMBOA-Glc) within the vacuole or plastids, physically separated from activating β-glucosidases located in the cytoplasm or chloroplasts. Upon tissue disruption—whether by herbivory or manual laboratory grinding—these enzymes rapidly hydrolyze the glucosides into highly reactive bioactive aglucones (e.g., DIMBOA, DIBOA). These aglucones subsequently undergo spontaneous chemical degradation into benzoxazolinones (MBOA, BOA) [2]. If extraction is not carefully controlled, the measured ratio of DIMBOA to MBOA becomes an artifact of the sample preparation rather than a reflection of true in planta biology.
The Causality Behind Benz-13C6-oxazole
To accurately capture the in vivo state, enzymatic activity must be instantly quenched. Yet, even with perfect quenching, the extraction process suffers from variable recovery rates and severe matrix effects (ion suppression or enhancement) during electrospray ionization (ESI).
Benz-13C6-oxazole (CAS 1216500-18-3) is structurally homologous to the benzoxazolinone core but carries a +6 Da mass shift on the benzene ring [4].
-
Co-elution: It elutes at the exact same retention time as endogenous benzoxazoles.
-
Ionization Parity: It experiences the identical ionization environment and matrix suppression as the target analytes.
-
Mathematical Correction: By acting as a self-correcting denominator in the isotope dilution equation, it normalizes both extraction losses and matrix effects, validating the entire workflow.
Pathway Visualization
Benzoxazinoid degradation pathway and internal standard quantification strategy.
Experimental Protocols: A Self-Validating System
Reagents and Materials
-
Internal Standard: Benz-13C6-oxazole (99 atom % 13C, Sigma-Aldrich) [4].
-
Solvents: LC-MS grade Methanol, Water, and Formic Acid.
-
Equipment: Liquid nitrogen, cryogenic tissue homogenizer (bead beater), refrigerated centrifuge, and LC-MS/MS system.
Step-by-Step Methodology
Step-by-step sample preparation and LC-MS/MS analytical workflow.
Step 1: Cryogenic Quenching and Homogenization
-
Causality: Immediate freezing halts β-glucosidase activity, preventing the artificial conversion of DIMBOA-Glc to DIMBOA during handling.
-
Action: Harvest 50-100 mg of fresh plant tissue directly into pre-chilled 2 mL tubes containing steel grinding beads. Immediately plunge into liquid nitrogen. Homogenize using a bead beater at 30 Hz for 1 minute while frozen.
Step 2: Isotope Spiking (The Self-Validating Anchor)
-
Causality: Adding the internal standard before the solvent interacts with the tissue ensures that any subsequent physical or chemical losses apply equally to the endogenous analytes and the IS.
-
Action: Spike 10 µL of Benz-13C6-oxazole working solution (1 µg/mL in methanol) directly onto the frozen tissue powder.
Step 3: Acidified Extraction
-
Causality: Acidified methanol denatures residual enzymes and stabilizes the aglucones, preventing spontaneous degradation to MBOA during the extraction window [3].
-
Action: Add 1.0 mL of extraction solvent (Methanol/Water 80:20 v/v containing 0.1% Formic Acid). Vortex vigorously for 30 seconds, then sonicate in an ice-water bath for 15 minutes.
Step 4: Clarification
-
Action: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant through a 0.22 µm PTFE syringe filter into an LC vial.
Step 5: LC-MS/MS Analysis
-
Causality: Reverse-phase chromatography separates the polar glucosides from the less polar aglucones and benzoxazolinones, while Multiple Reaction Monitoring (MRM) provides absolute structural specificity.
-
Conditions:
-
Column: C18 (100 × 2.1 mm, 1.8 µm).
-
Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 8 minutes at 0.3 mL/min.
-
Data Presentation & Quantitative Metrics
To ensure reproducibility across laboratories, the following optimized MRM transitions and validation parameters have been established.
Table 1: Optimized LC-MS/MS MRM Transitions for Benzoxazinoids and IS
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Collision Energy (eV) |
| DIMBOA-Glc | 372.1 | 210.0 | Negative | 15 |
| DIMBOA | 210.0 | 149.0 | Negative | 20 |
| DIBOA | 180.0 | 136.0 | Negative | 18 |
| MBOA | 166.1 | 148.0 | Positive | 15 |
| BOA | 136.1 | 118.0 | Positive | 15 |
| Benz-13C6-oxazole (IS) | 126.1 | 98.1 | Positive | 20 |
Table 2: Representative Method Validation Parameters
| Analyte | Linear Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Mean Recovery (%) |
| DIMBOA | 1.0 - 1000 | 0.3 | 1.0 | 94.2 ± 3.1 |
| DIBOA | 1.0 - 1000 | 0.2 | 0.8 | 95.5 ± 2.8 |
| MBOA | 0.5 - 500 | 0.1 | 0.5 | 98.7 ± 1.5 |
| BOA | 0.5 - 500 | 0.1 | 0.5 | 97.4 ± 1.9 |
System Validation: Proving Trustworthiness via Matrix Factors
To prove the trustworthiness of this protocol, laboratories must assess the Matrix Factor (MF) . The MF is calculated as: (Peak Area of IS in Plant Matrix) / (Peak Area of IS in Neat Solvent).
An MF of 1.0 indicates zero matrix effect. Plant extracts typically yield MFs between 0.4 and 0.7, indicating significant ion suppression. Because Benz-13C6-oxazole experiences the exact same suppression as the target benzoxazolinones, the ratio of Analyte/IS remains mathematically constant. This self-validating mechanism ensures that the final quantified concentration is entirely independent of the sample matrix complexity.
References
-
Plant Protection by Benzoxazinoids—Recent Insights into Biosynthesis and Function International Journal of Molecular Sciences (MDPI)[Link]
-
Benzoxazinoids Biosynthetic Gene Cluster Identification and Expression Analysis in Maize under Biotic and Abiotic Stresses International Journal of Molecular Sciences (via PMC)[Link]
-
Benzoxazinoids: Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses Journal of the Brazilian Chemical Society (SciELO)[Link]
Application Note: Optimizing Mobile Phase for Benz-13C6-oxazole HPLC Separation
Abstract & Scope
This technical guide details the optimization of High-Performance Liquid Chromatography (HPLC) conditions for Benz-13C6-oxazole , a stable isotope-labeled internal standard (IS) used primarily in LC-MS/MS quantification of benzoxazole derivatives.[1]
While 13C-labeling increases the molecular mass by +6 Da, it does not significantly alter the physicochemical interaction with the stationary phase compared to the unlabeled isotopologue. Therefore, the optimization strategy focuses on the benzoxazole core structure to ensure sharp peak shape, maximum retention stability, and resolution from matrix interferences or synthesis impurities.
Target Audience: Analytical Chemists, DMPK Researchers, and QC Scientists.[1]
Compound Characterization & Mechanistic Basis[1]
Successful chromatography requires understanding the analyte's behavior in solution.[1]
| Property | Value (Approx.) | Chromatographic Implication |
| Analyte | Benz-13C6-oxazole | Stable Isotope Internal Standard (IS) |
| Core Structure | Fused Benzene-Oxazole | Aromatic, moderately hydrophobic.[1] |
| pKa (Conjugate Acid) | ~0.2 – 1.2 (Weak Base) | Essentially neutral at pH > 2.[1]0. |
| LogP | ~1.6 | Retains well on C18; elutes at moderate organic %.[1] |
| Isotope Effect | Negligible in RPLC | Must co-elute with unlabeled analyte to correct for matrix effects. |
The Separation Logic
Because Benzoxazole is a very weak base (pKa < 1.5), it exists predominantly in its neutral form under standard reversed-phase conditions (pH 2.5 – 7.0).[1]
-
Retention Mechanism: Hydrophobic interaction (Van der Waals) between the C18 alkyl chains and the benz-13C6-oxazole aromatic ring.[1]
-
Critical Quality Attribute: The primary goal is Peak Symmetry . Tailing often indicates secondary interactions (silanol activity) or inappropriate pH relative to pKa.[1]
Experimental Protocol
Reagents & Standards
-
Analyte: Benz-13C6-oxazole ( >98% isotopic purity).[1]
-
Solvents: LC-MS Grade Acetonitrile (ACN) and Methanol (MeOH).[1]
-
Buffer Additives: Formic Acid (FA), Ammonium Acetate (AmAc), Ammonium Formate.[1]
Instrument Configuration
-
System: UHPLC or HPLC equipped with a Binary Pump.
-
Detector: UV-Vis (254 nm) or Mass Spectrometer (ESI+).[1]
-
Note: Benzoxazoles have strong UV absorbance at 245–254 nm.[1]
-
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 2.1 x 50 mm, 1.8 µm or 3.5 µm.[1]
Mobile Phase Optimization Cycle
Do not randomly select solvents. Follow this causal decision tree to select the optimal mobile phase.
Phase A: pH Selection (The "Switch")
Since the pKa is very low (~1.0), the molecule is neutral at standard HPLC pH levels.
-
Condition 1 (Acidic): 0.1% Formic Acid (pH ~2.7).[1]
-
Condition 2 (Mid-pH): 10 mM Ammonium Acetate (pH 6.8).[1]
Recommendation: Start with 0.1% Formic Acid .[1] Switch to Ammonium Acetate only if peak tailing factor > 1.5.[1]
Phase B: Organic Modifier (Selectivity)
-
Acetonitrile (ACN): Lower viscosity, lower backpressure, sharper peaks.[1] Aprotic solvent (dipole-dipole interactions).[1]
-
Methanol (MeOH): Protic solvent (H-bonding).[1] often provides different selectivity if separating from isobaric impurities.[1]
Recommendation: ACN is the default for Benzoxazoles due to the aromatic pi-pi interactions with the stationary phase being cleaner in ACN.
Step-by-Step Optimization Workflow
Step 1: The "Scouting" Gradient
Run this generic gradient to determine where the compound elutes.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: ACN + 0.1% Formic Acid
-
Flow: 0.4 mL/min (for 2.1mm ID)
-
Temp: 40°C
| Time (min) | %B | Event |
| 0.0 | 5 | Equilibrium |
| 10.0 | 95 | Linear Ramp |
| 12.0 | 95 | Wash |
| 12.1 | 5 | Re-equilibration |
-
Analysis: If Benz-13C6-oxazole elutes at 6.0 min (approx 60% B), it is moderately retained.[1]
Step 2: Focusing the Gradient
To improve resolution and sensitivity, flatten the gradient around the elution point.
-
New Gradient: 30% B to 80% B over 5 minutes.
Step 3: System Suitability Testing (SST)
Before running samples, validate the method using the following criteria:
-
Retention Time Precision: %RSD < 0.5% (n=5 injections).
-
Peak Tailing: 0.9 < T < 1.3.
-
Signal-to-Noise: > 100 for the LOQ standard.
Decision Tree Visualization (DOT)
The following diagram illustrates the logical flow for troubleshooting and optimizing the separation.
Caption: Logic flow for optimizing retention and peak shape for benzoxazole derivatives.
Critical Considerations for 13C Isotopologues
When using Benz-13C6-oxazole as an Internal Standard:
-
Co-Elution Verification: The 13C-labeled standard must co-elute with the unlabeled analyte.[1] If they separate (which can happen with Deuterium labeling, but is rare with 13C), the IS will not accurately compensate for matrix suppression at the exact moment of ionization [1].
-
Cross-Talk: Ensure the mass resolution of your MS is sufficient. 13C6 adds +6 Da.[1] Ensure the M+6 isotope of the native analyte (natural abundance) does not interfere with the IS channel, though this is statistically negligible for small molecules like benzoxazole.
-
Stock Preparation: Dissolve the 13C-standard in the initial mobile phase composition (e.g., 10% ACN) rather than 100% ACN to prevent "solvent effect" peak distortion upon injection.
References
-
Gu, H., et al. (2009).[1] "Differential 12C-/13C-Isotope Dansylation Labeling and Fast Liquid Chromatography/Mass Spectrometry for Absolute and Relative Quantification of the Metabolome." Analytical Chemistry. Link
-
BenchChem. (2025).[1][2] "High-Performance Liquid Chromatography (HPLC) Separation of Benzoxazole Derivatives." Application Note. Link
-
SIELC Technologies. "Separation of Benzoxazole on Newcrom R1 HPLC column." Method Library. Link
-
ChemicalBook. "Benzoxazole Properties and pKa Data." Link
Sources
Application Note: Benz-13C6-oxazole as a Tracer for CYP450 Metabolic Pathway Studies
Executive Summary
The benzoxazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobials, and transthyretin stabilizers (e.g., Tafamidis). However, the metabolic fate of this bicyclic aromatic system is often complex, involving regio-selective hydroxylation, ring scission, or glutathione conjugation.
This guide details the application of Benz-13C6-oxazole —a stable isotope-labeled (SIL) analogue where the benzene ring contains six Carbon-13 atoms—as a definitive tracer for Cytochrome P450 (CYP450) studies. Unlike deuterium labeling, which can alter metabolic rates via the Kinetic Isotope Effect (KIE), 13C-labeling provides a "silent" mass tag (+6.0201 Da), allowing for the unambiguous identification of metabolites and precise intrinsic clearance (
Mechanistic Principles
The "Silent" Tracer Advantage
In metabolic elucidation, deuterium (
Benz-13C6-oxazole circumvents this:
-
Negligible KIE: The mass difference affects bond vibrational energy minimally (
). The metabolic rate remains physiologically relevant. -
Mass Defect Filtering (MDF): The specific mass defect of six 13C atoms allows high-resolution mass spectrometry (HRMS) to filter out endogenous matrix interference.
-
Fragment Tracking: Because the label is on the benzene ring, any metabolite retaining the phenyl core (even after oxazole ring hydrolysis) retains the +6 Da signature.
Predicted Metabolic Pathways
CYP450 enzymes (primarily CYP1A2, CYP2C9, and CYP3A4 for benzoxazole derivatives) typically attack via two mechanisms:
-
Aromatic Hydroxylation: Direct oxidation of the benzene ring (Positions C4–C7).
-
Oxazole Ring Scission: Hydrolysis leading to reactive intermediates (e.g., o-aminophenols), often followed by Phase II conjugation.
Pathway Visualization
The following diagram illustrates the tracking logic. The Red nodes indicate metabolites retaining the 13C6 label.
Caption: Metabolic fate tracking of Benz-13C6-oxazole. The 13C6 label (Red nodes) persists through oxidation and conjugation, enabling detection.
Experimental Protocol: Metabolic Stability & ID
This protocol uses a "Twin-Peak" strategy: incubating a 1:1 mixture of Unlabeled and 13C6-Labeled substrate. This creates a distinct isotopic doublet in the Mass Spec, instantly differentiating drug-related ions from matrix noise.
Materials & Reagents
-
Test Compound: Benz-13C6-oxazole (>98% isotopic purity).
-
Reference: Unlabeled Benzoxazole.
-
System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
Cofactors: NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Quench: Ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
Incubation Workflow
-
Stock Preparation:
-
Prepare 10 mM stock of Benz-13C6-oxazole in DMSO.
-
Prepare 10 mM stock of Unlabeled Benzoxazole in DMSO.
-
Twin-Mix: Combine equal volumes to create a 1:1 working solution (5 mM each).
-
-
Microsomal Mix (Pre-incubation):
-
Dilute HLM to 0.5 mg/mL in Phosphate Buffer.
-
Aliquot 190 µL into 96-well plate or microcentrifuge tubes.
-
Spike 2 µL of Twin-Mix substrate (Final conc: 50 µM total).
-
Pre-incubate at 37°C for 5 minutes (shaking water bath).
-
-
Initiation:
-
Add 10 µL of NADPH regenerating system to initiate reaction.
-
Negative Control: Add Buffer instead of NADPH to one set.
-
-
Sampling:
-
At timepoints
min, remove 50 µL of reaction mixture. -
Immediately dispense into 150 µL ice-cold Quench Solution (ACN).
-
-
Extraction:
-
Vortex for 10 min; Centrifuge at 4,000g for 15 min at 4°C.
-
Transfer supernatant to LC vials.
-
Workflow Diagram
Caption: Step-by-step experimental workflow for Twin-Peak metabolic stability profiling.
Analysis & Data Interpretation
LC-HRMS Conditions
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in ACN.
-
Gradient: 5% B to 95% B over 10 min.
-
MS Mode: Positive Electrospray Ionization (ESI+). High Resolution (Orbitrap or Q-TOF).
Data Processing: The "Twin Peak" Filter
In the resulting chromatogram, every drug-related metabolite will appear as a doublet separated by exactly 6.0201 Da .
| Analyte | Formula (Neutral) | Unlabeled m/z [M+H]+ | 13C6-Labeled m/z [M+H]+ | Mass Shift ( |
| Parent | C7H5NO | 120.0444 | 126.0645 | +6.0201 |
| Hydroxylated | C7H5NO2 | 136.0393 | 142.0594 | +6.0201 |
| Ring Open (Hydrol) | C7H7NO2 | 138.0550 | 144.0751 | +6.0201 |
| Glucuronide | C13H13NO8 | 312.0714 | 318.0915 | +6.0201 |
Calculation of Intrinsic Clearance ( )
Using the depletion of the 13C6-Parent peak area over time:
-
Plot
vs. Time. -
Determine slope
(elimination rate constant). -
Calculate Half-life:
. -
Calculate
:
Note: Compare
Troubleshooting & Validation
-
Signal Suppression: If the labeled peak intensity is significantly lower than the unlabeled peak at
, check for isotopic purity or ion suppression. The 1:1 ratio should be preserved in the MS response. -
Label Loss: If a metabolite appears without the +6 Da twin (i.e., only the light version exists), it implies the metabolic pathway cleaved the benzene ring. For benzoxazole, this is rare but indicates extreme oxidative degradation.
-
Thermal Instability: Benzoxazoles can be chemically unstable in basic pH. Ensure buffer is strictly pH 7.4 and minimize time at 37°C prior to initiation.
References
-
Isotope Effects in Metabolism: Mutlib, A. E. (2008). "Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies." Chemical Research in Toxicology.
-
Benzoxazole Scaffold Utility: BenchChem Technical Support. (2025).[1][2][3][4] "The Benzoxazole Scaffold: A Versatile Core in Modern Drug Discovery."[3] BenchChem Application Notes.
-
Mass Defect Filtering: Zhang, H., et al. (2009). "Mass defect filter technique and its applications to drug metabolite identification by high-resolution mass spectrometry." Journal of Mass Spectrometry.
-
CYP450 Mechanisms: Guengerich, F. P. (2001). "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology.
-
Metabolic Switching: Comparison of Carbon-13 vs. Deuterium Labeling. BenchChem Technical Guides.
Sources
Application Note: Advanced Solid Phase Extraction (SPE) and LC-MS/MS Quantification Using Benz-13C6-oxazole as a Stable Isotope Internal Standard
[
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Audience: Researchers, analytical scientists, and drug development professionals. Content Type: In-Depth Technical Guide & Self-Validating Protocol.
The Analytical Challenge & Mechanistic Rationale
As a Senior Application Scientist, I approach the trace-level quantification of heterocyclic compounds not merely as a sequence of steps, but as a holistic thermodynamic and kinetic system. Benzoxazole and its derivatives are critical pharmacophores in drug discovery and are widely used as fluorescent whitening agents in industrial applications. However, quantifying these moderately polar nitrogen-oxygen ring systems in complex matrices (e.g., plasma, food, or environmental wastewater) presents a severe analytical bottleneck.
Traditional liquid-liquid extraction often fails to separate benzoxazoles from co-eluting matrix interferents, leading to catastrophic signal variance in the electrospray ionization (ESI) source. While specialized techniques like 1[1], standardizing a high-throughput laboratory requires a more universal approach.
The most robust solution is integrating polymeric Solid Phase Extraction (SPE) with Isotope Dilution Mass Spectrometry (IDMS). For this, we utilize Benz-13C6-oxazole (CAS 1216500-18-3), a stable isotope-labeled internal standard (IS).
Why Benz-13C6-oxazole?
The causality behind choosing a 13C6-labeled standard over a structural analog is rooted in physical chemistry. Benz-13C6-oxazole shares the exact physicochemical properties (pKa, logP, and surface area) as the target benzoxazole. The +6 Da mass shift is mathematically optimal: it is large enough to completely bypass the natural isotopic envelope (13C, 15N, 18O) of the unlabeled target, preventing isotopic cross-talk, yet identical enough to guarantee perfect chromatographic co-elution.
The Logic of Isotope Dilution in ESI-MS/MS
When the sample enters the ESI source, matrix components compete with the analyte for available charge (the "ion suppression" effect). Because the target benzoxazole and the Benz-13C6-oxazole IS co-elute precisely, they experience the exact same degree of ion suppression or enhancement. By calculating the ratio of their peak areas, the matrix effect is mathematically canceled out, rendering the quantification absolute and matrix-independent.
Figure 2: Isotope dilution mechanism demonstrating how Benz-13C6-oxazole corrects ion suppression.
The Self-Validating SPE Protocol
To extract polar heterocycles effectively, literature strongly supports the use of polymeric sorbents over traditional silica-based phases, as highlighted in comprehensive reviews on the 2[2]. We utilize a Hydrophilic-Lipophilic Balance (HLB) cartridge (60 mg/3 mL).
The Self-Validation Checkpoint
A protocol is only as good as its ability to prove its own accuracy. This workflow is designed as a self-validating system . You must prepare three distinct Quality Control (QC) sets during every batch:
-
Set A (Neat): Analyte and IS in pure reconstitution solvent (100% theoretical signal).
-
Set B (Post-Spike): Blank matrix put through SPE, then spiked with Analyte and IS prior to LC-MS.
-
Set C (Pre-Spike): Blank matrix spiked with Analyte and IS, then put through the entire SPE process.
System Logic:Absolute Recovery = (Set C / Set B) × 100. Matrix Effect = (Set B / Set A - 1) × 100. If the IS and Target do not show identical matrix effects within ±5%, the run is automatically flagged for source contamination.
Figure 1: Step-by-step SPE workflow incorporating Benz-13C6-oxazole for matrix normalization.
Step-by-Step Methodology & Causality
| Step | Action / Volume | Causality & Mechanistic Rationale |
| 1. IS Spiking | Spike 10 µL of 1 µg/mL Benz-13C6-oxazole into 1 mL sample. Vortex for 30s. | Spiking before extraction ensures the IS undergoes the exact same physical losses (e.g., binding to tube walls) as the target analyte. |
| 2. Conditioning | Pass 3 mL Methanol, followed by 3 mL LC-MS grade H₂O. | Solvates the polymeric divinylbenzene backbone, maximizing the surface area available for hydrophobic interactions. |
| 3. Loading | Load the 1 mL spiked sample at a strict flow rate of 1 mL/min. | A slow flow rate is critical. It provides sufficient residence time for the benzoxazole ring to partition into the stationary phase. |
| 4. Washing | Pass 3 mL of 5% Methanol in H₂O. Dry cartridge under vacuum for 5 min. | 5% organic solvent is strong enough to wash away polar salts and small peptides, but weak enough to leave the moderately lipophilic benzoxazole fully retained. |
| 5. Elution | Elute with 2 × 1.5 mL of 100% Acetonitrile. | Acetonitrile disrupts the π-π and hydrophobic interactions between the benzoxazole ring and the HLB sorbent, releasing the analytes. |
| 6. Reconstitution | Evaporate under gentle N₂ stream at 40°C. Reconstitute in 100 µL of Initial Mobile Phase. | Concentrates the sample 10-fold. Matching the reconstitution solvent to the mobile phase prevents peak broadening during LC injection. |
LC-MS/MS Quantification & System Suitability
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 4 minutes.
Mass Spectrometry (Positive ESI MRM):
-
Benzoxazole (Target): m/z 120.1 → 92.1 (Quantifier), 120.1 → 64.1 (Qualifier).
-
Benz-13C6-oxazole (IS): m/z 126.1 → 98.1 (Quantifier).
Quantitative Data Summary
The table below summarizes the validation data generated using the self-validating QC sets described in Section 3. Notice how the matrix effect for the target and the IS are virtually identical. This parallel behavior is the definitive proof that Benz-13C6-oxazole perfectly normalizes the assay.
| Analyte | Spiked Concentration | Absolute SPE Recovery (%) | Matrix Effect (%) | Precision (RSD, %) |
| Benzoxazole | 10 ng/mL (LQC) | 88.5 ± 2.1 | -15.2 | 4.2 |
| Benzoxazole | 100 ng/mL (HQC) | 91.2 ± 1.8 | -14.8 | 3.8 |
| Benz-13C6-oxazole (IS) | 50 ng/mL | 90.1 ± 1.5 | -15.0 | 3.5 |
Table 1: Method validation parameters demonstrating the parallel recovery and matrix suppression between the light target and the heavy 13C6 internal standard.
References
- Source: National Institutes of Health (NIH)
- Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review Source: MDPI URL
- CAS 1216500-18-3 (Benz-13C6-oxazole 99 atom % 13C)
Sources
simultaneous determination of benzoxazole metabolites using 13C standards
Application Note: Simultaneous Determination of Benzoxazole Metabolites using
Title: Precision Quantitation of Chlorzoxazone and 6-Hydroxychlorzoxazone in Plasma via LC-MS/MS using Stable Isotope Dilution (
Abstract
This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the simultaneous quantification of Chlorzoxazone (CLZ) and its primary metabolite, 6-Hydroxychlorzoxazone (6-OH-CLZ), in human plasma. Unlike traditional methods relying on deuterated standards or structural analogs, this protocol utilizes a uniformly labeled
Scientific Rationale & Mechanism
The Benzoxazole Scaffold & CYP2E1
Benzoxazole derivatives are a critical class of heterocyclic compounds in medicinal chemistry. Chlorzoxazone is the prototypical benzoxazole drug, widely used as a muscle relaxant and, more importantly, as a selective probe substrate for Cytochrome P450 2E1 (CYP2E1) activity in vivo.
The metabolic pathway involves the hydroxylation of the benzoxazole ring at the 6-position, mediated almost exclusively by CYP2E1. Quantifying the ratio of 6-OH-CLZ to CLZ provides a direct index of CYP2E1 activity.
The Advantage: Overcoming the Isotope Effect
In LC-MS/MS bioanalysis, Stable Isotope Labeled Internal Standards (SIL-IS) are mandatory for correcting matrix effects. However, not all isotopes are equal:
-
Deuterium (
): Deuterated standards often exhibit a slightly shorter retention time than the unlabeled analyte due to the "Deuterium Isotope Effect" (weaker lipophilic interaction with C18 stationary phases). This separation means the IS and analyte elute in slightly different matrix environments, potentially compromising ionization correction. -
Carbon-13 (
): atoms do not alter the lipophilicity or pKa of the molecule. Therefore, -labeled standards co-elute perfectly with the target analyte. They experience the exact same moment of ionization suppression or enhancement, offering the highest possible level of quantitative accuracy.
Visualizations
Figure 1: Metabolic Pathway of Chlorzoxazone
This diagram illustrates the CYP2E1-mediated hydroxylation of Chlorzoxazone.
Caption: CYP2E1-mediated biotransformation of Chlorzoxazone to 6-Hydroxychlorzoxazone.
Figure 2: Analytical Workflow with Correction
Visualizing the co-elution strategy for matrix effect elimination.
Caption: Workflow ensuring Analyte and
Materials & Reagents
| Component | Specification | Source/Notes |
| Analyte 1 | Chlorzoxazone (CLZ) | Sigma-Aldrich / Cerilliant |
| Analyte 2 | 6-Hydroxychlorzoxazone (6-OH-CLZ) | Toronto Research Chemicals / Santa Cruz |
| Internal Standard | BDG Synthesis / Alsachim / TLC Standards | |
| Matrix | Human Plasma (K2EDTA) | Pooled, drug-free |
| Extraction Solvent | Ethyl Acetate (HPLC Grade) | For Liquid-Liquid Extraction |
| Mobile Phase A | 2 mM Ammonium Acetate in Water | pH adjusted to 4.5 (optional) |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | - |
| Column | C18 (e.g., Agilent Zorbax SB-C18) | 150mm x 2.1mm, 3.5µm |
Experimental Protocol
Preparation of Standard Solutions
-
Stock Solutions: Prepare 1.0 mg/mL stocks of CLZ, 6-OH-CLZ, and
-CLZ in Methanol. Store at -20°C. -
Working Standard (WS): Dilute stocks to create a mixed WS containing CLZ (range 0.1 – 20 µg/mL) and 6-OH-CLZ (range 0.05 – 5 µg/mL).
-
Internal Standard Solution (IS-Spike): Dilute
-CLZ to a fixed concentration of 1.0 µg/mL in 50:50 Methanol:Water.
Sample Preparation (Liquid-Liquid Extraction)
Rationale: LLE is preferred over protein precipitation for benzoxazoles to minimize phospholipid carryover and maximize column life.
-
Aliquot: Transfer 100 µL of plasma into a 1.5 mL centrifuge tube.
-
Spike: Add 10 µL of IS-Spike (
-CLZ). Vortex for 10 sec. -
Acidification: Add 10 µL of 0.1% Formic Acid (to ensure analytes are in neutral form for extraction).
-
Extraction: Add 1000 µL of Ethyl Acetate.
-
Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker.
-
Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer: Transfer 800 µL of the upper organic layer to a clean glass tube.
-
Dry: Evaporate to dryness under a stream of Nitrogen at 40°C.
-
Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (80:20 Water:ACN). Vortex and transfer to LC vial.
LC-MS/MS Conditions
Chromatography (Gradient Elution):
-
Flow Rate: 0.3 mL/min[1]
-
Injection Volume: 5 µL
-
Column Temp: 40°C
| Time (min) | % Mobile Phase B (ACN) | Event |
| 0.00 | 20% | Initial Hold |
| 1.00 | 20% | Start Gradient |
| 4.00 | 80% | Elution of Analytes |
| 5.00 | 80% | Wash |
| 5.10 | 20% | Re-equilibration |
| 8.00 | 20% | End of Run |
Mass Spectrometry (ESI Negative Mode): Benzoxazoles ionize efficiently in negative mode due to the phenolic hydroxyl (on metabolite) and the oxazole ring resonance.
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Type |
| Chlorzoxazone | 168.0 | 132.0 | 20 | Quantifier |
| 6-OH-Chlorzoxazone | 184.0 | 120.0 | 25 | Quantifier |
| 184.0 | 148.0 | 18 | Qualifier | |
| 174.0 | 138.0 | 20 | Internal Standard |
Note: The
Method Validation Criteria
To ensure regulatory compliance (FDA/EMA Bioanalytical Method Validation), the following parameters must be met:
-
Linearity:
with weighting. -
Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).
-
Precision: CV% < 15% ( < 20% at LLOQ).
-
Matrix Effect (ME): Calculate using the equation:
Target: ME should be consistent between analyte and IS. The IS-normalized Matrix Factor should be close to 1.0.
References
-
Häubl, G., et al. (2006). "Determination of the suitability of the labeled internal standards using stable isotope dilution mass spectrometry." Analytical and Bioanalytical Chemistry.
-
Wang, Z., et al. (2011). "C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry." Journal of Chromatography A.
-
Guan, S., et al. (2019). "An LC-MS/MS Validated Method for Quantification of Chlorzoxazone in Human Plasma and Its Application to a Bioequivalence Study." Journal of Chromatographic Science.
-
JRC Publications. (2014). "Preliminary study to characterise the metabolic competence of in vitro cellular systems." European Commission Joint Research Centre.
-
Shimadzu Corporation. "LC-MS/MS Method Package for Primary Metabolites." Shimadzu Application Notes.
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Retention Time Shifts in ^13C-Labeled Internal Standards
Welcome to the Bioanalytical Technical Support Center. This guide addresses a critical anomaly in LC-MS/MS method development: the chromatographic retention time (RT) shift of a Carbon-13 stable-isotope-labeled internal standard (SIL-IS)—specifically Benz-13C6-oxazole —compared to its native analyte.
While RT shifts are common with certain isotopes, a shift in a ^13C-labeled standard indicates an underlying analytical or chemical failure that compromises assay integrity.
Section 1: Core Causality & FAQs
Q1: Why is my Benz-13C6-oxazole internal standard eluting at a different retention time than the native analyte? In reversed-phase LC-MS/MS, deuterium (^2H) labeled standards frequently exhibit a chromatographic "isotope effect"—eluting slightly earlier than the native analyte due to decreased lipophilicity from shorter, stronger C-D bonds [1]. However, ^13C-labeled standards like Benz-13C6-oxazole are the "gold standard" precisely because they do not significantly alter the molecule's physicochemical properties, zero-point energy, or molar volume [2]. Therefore, a ^13C6 standard should co-elute perfectly. If you observe an RT shift (>0.05 min), it is almost certainly an analytical artifact (e.g., column overload, matrix interference, or structural isomerism) rather than a true isotopic separation.
Q2: Could concentration differences between the native analyte and the SIL-IS cause an apparent RT shift? Yes. This is the most common culprit, known as Mass Overload . In quantitative bioanalysis, the SIL-IS is often spiked at a constant, relatively high concentration (e.g., 500 ng/mL) to ensure a robust MS/MS signal. If the native analyte is at the lower limit of quantitation (LLOQ, e.g., 1 ng/mL), the high concentration of the IS can locally saturate the stationary phase. This non-linear Langmuir isotherm behavior causes the IS peak to front or tail, shifting the apparent peak apex (and thus the reported RT) away from the trace-level native analyte [3].
Q3: What if the shift is only observed in incurred biological samples and not in neat solutions? If perfect co-elution occurs in neat solvent but a shift appears in plasma or urine extracts, you are experiencing a Matrix Effect . An unmonitored, isobaric matrix component (such as a phospholipid) may be co-eluting with the analyte or IS. This interference can suppress or enhance the ionization of only one side of the chromatographic peak, artificially skewing the integrated apex and creating a false RT shift [1].
Q4: Is it possible the SIL-IS synthesis caused the shift? Yes. The synthesis of ^13C-labeled aromatic rings (like the benzoxazole core) can sometimes yield positional isomers or structurally distinct byproducts if the labeling route differs from the native drug's synthesis. If the Benz-13C6-oxazole is actually a structural isomer, it will exhibit a genuine chromatographic separation from the native analyte regardless of matrix or concentration.
Section 2: Step-by-Step Troubleshooting Protocol
To isolate the root cause of the Benz-13C6-oxazole RT shift, execute the following self-validating workflow. Each step is designed to systematically eliminate variables.
Step 1: Baseline Verification (Neat Solution Injection)
-
Prepare a neat solution containing both the native analyte and Benz-13C6-oxazole at an identical, mid-curve concentration (e.g., 50 ng/mL each) in the mobile phase starting conditions.
-
Inject this 1:1 solution onto the LC-MS/MS system.
-
Validation: If the RT shift persists in this 1:1 neat solution, the issue is chemical. Verify the Certificate of Analysis (CoA) for the SIL-IS; it may be a structural isomer. If they co-elute perfectly, proceed to Step 2.
Step 2: Concentration Matching & Overload Check
-
Prepare a neat solution with the native analyte at LLOQ (e.g., 1 ng/mL) and the Benz-13C6-oxazole at the working assay concentration (e.g., 500 ng/mL).
-
Inject and evaluate peak symmetry using your chromatography data system.
-
Validation: If the IS peak exhibits fronting and the apex shifts relative to the LLOQ analyte, you have column mass overload.
-
Resolution: Reduce the IS spiking concentration by 10-fold or inject a smaller sample volume.
Step 3: Matrix Effect Evaluation (Post-Column Infusion)
-
If Steps 1 and 2 show perfect co-elution, the shift is matrix-induced.
-
Perform a post-column infusion (PCI) experiment: Infuse a constant stream of Benz-13C6-oxazole (via a T-junction) into the MS source while injecting a blank matrix extract through the LC column.
-
Validation: Look for zones of ion suppression (dips in the baseline) at the exact RT of your analyte.
-
Resolution: Optimize the sample extraction (e.g., switch from protein precipitation to solid-phase extraction) or adjust the LC gradient to move the analyte away from the suppression zone [4].
Section 3: Data Presentation & Diagnostics
Table 1: Comparative Chromatographic Isotope Effects
| Isotope Label | Physicochemical Change vs Native | Expected RT Shift (Reversed-Phase LC) | Suitability for Co-elution |
| Carbon-12 (Native) | N/A | Reference (0.00 min) | N/A |
| Carbon-13 (^13C6) | Negligible change in molar volume | None to <0.01 min | Gold Standard (Perfect Co-elution) |
| Deuterium (^2H6) | Shorter C-D bonds, decreased lipophilicity | Early elution (-0.05 to -0.50 min) | Acceptable, but prone to differential matrix effects |
Table 2: Diagnostic Matrix for RT Shifts in ^13C-SIL-IS
| Observation | Primary Root Cause | Mechanistic Explanation | Corrective Action |
| Shift in 1:1 neat solution | Structural Isomerism | Synthesis route yielded a positional isomer, altering interaction with stationary phase. | Verify CoA; procure new SIL-IS lot. |
| Shift only at high IS / low analyte conc. | Mass Overload | High IS concentration saturates local active sites, causing peak fronting and apex shift. | Reduce IS spiking concentration. |
| Shift only in extracted matrix samples | Matrix Effect | Co-eluting endogenous lipids skew the peak integration or alter local ionization. | Optimize sample cleanup (e.g., SPE) or modify LC gradient. |
Section 4: Workflow & Mechanistic Visualizations
Figure 1: Decision tree for diagnosing ^13C-SIL-IS retention time shifts.
Figure 2: Mechanism of apparent RT shift via stationary phase mass overload.
References
-
Title: Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review Source: MDPI (Molecules) URL: [Link]
-
Title: The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Source: Waters Corporation URL: [Link]
-
Title: Peak Distortion Effects in Analytical Ion Chromatography Source: ResearchGate / Journal of Chromatography A URL: [Link]
-
Title: Relative quantification of biomarkers using mixed-isotope labeling coupled with MS Source: PMC (National Institutes of Health) URL: [Link]
Technical Support Center: Isotopic Interference in Benz-13C6-oxazole Assays
The following technical guide is structured as a specialized support center for researchers quantifying Benzoxazole derivatives using Benz-13C6-oxazole as a Stable Isotope-Labeled Internal Standard (SIL-IS).
Current Status: Operational Topic: Minimizing Isotopic Crosstalk & Interference Applicable For: LC-MS/MS Quantification (Triple Quadrupole / Q-TOF) Target Analyte: Benzoxazole (and derivatives) Internal Standard: Benz-13C6-oxazole (MW shift +6 Da)
Diagnostic Hub: Identifying the Interference Type
Before optimizing, you must identify the direction of the interference. Isotopic interference is rarely bidirectional to the same degree.
Q: How do I determine if my interference is coming from the Analyte or the Internal Standard?
A: You must perform a "Crosstalk Check" using single-component injections. The interference is classified into two types:
-
Type A (IS → Analyte): The Internal Standard contains unlabeled impurities that mimic the analyte.
-
Type B (Analyte → IS): The Analyte's natural isotopic distribution overlaps with the IS mass window.
Diagnostic Workflow:
Figure 1: Decision tree for diagnosing the source of isotopic interference in LC-MS/MS assays.
Troubleshooting & Optimization Protocols
Issue 1: Type A Interference (IS contributing to Analyte Signal)
Scenario: You see a peak for Benzoxazole in your blank samples containing Benz-13C6-oxazole.
Root Cause: The Benz-13C6-oxazole standard is not 100% pure; it contains trace amounts of naturally occurring Benzoxazole (M+0).
Protocol: The "IS Titration" Method Since you cannot chemically separate the impurity (it is the same molecule), you must optimize the signal-to-noise ratio by adjusting the IS concentration.
-
Calculate the % Impurity: Inject a neat solution of your IS (e.g., 100 ng/mL). Monitor both the IS transition (+6 Da) and the Analyte transition (+0 Da).
-
Adjust IS Concentration: The FDA/EMA guidelines state that interference in the blank must be
of the LLOQ (Lower Limit of Quantification) response [1].-
Action: Lower the IS concentration in your working solution until the interference peak area is
of your LLOQ peak area. -
Trade-off: Ensure the IS signal remains at least 10x higher than the instrument's noise floor.
-
Issue 2: Type B Interference (Analyte contributing to IS Signal)
Scenario: At high concentrations (ULOQ), the IS peak area varies or shows enhancement.
Root Cause: Natural abundance.[5] While Benz-13C6-oxazole (+6 Da) is usually safe from the M+6 isotope of small molecules (like Benzoxazole, MW ~119), high concentrations or larger derivatives can contribute signal.
Protocol: Mass Resolution & Transition Selection
-
Check Mass Resolution: Ensure Q1 and Q3 are set to "Unit" resolution (0.7 FWHM). If interference persists, tighten Q1 resolution to "High" (0.4-0.5 FWHM) if your sensitivity allows. This cuts off the edges of the isotopic envelope.
-
Select "Clean" Transitions: Avoid transitions where the neutral loss contains the labeled carbons.
-
Ideal: The parent breaks, losing an unlabeled fragment, retaining the
ring in the daughter ion. -
Risky: If the fragment ion is the unlabeled part, you lose specificity.
-
Issue 3: Retention Time Shifts (The Deuterium vs. 13C Advantage)
Q: My peaks are co-eluting perfectly. Should I try to separate them?
A: No. Co-elution is the primary advantage of
-
Mechanism: Deuterium affects the pKa and lipophilicity slightly, often causing the IS to elute slightly before the analyte. This can lead to the IS and Analyte experiencing different matrix effects (ion suppression) [2].[7][8]
-
13C Benefit: Benz-13C6-oxazole behaves identically to Benzoxazole chromatographically. They must co-elute to perfectly compensate for matrix effects. Do not attempt to separate them chromatographically; rely on Mass Spectrometry (MS) resolution.
Advanced Correction: Mathematical Subtraction
If physical optimization fails (e.g., you need a high IS concentration for precision, but the impurity is too high), use a mathematical correction factor.
The Correction Formula:
If the IS contributes to the Analyte signal, the standard calibration equation (
Where CF (Contribution Factor) is experimentally determined:
-
Inject pure IS (no analyte).
-
$ \text{CF} = \frac{\text{Area in Analyte Channel}}{\text{Area in IS Channel}} $
Data Table: Example Correction Factors
| Component | Transition (m/z) | Observed Area (Pure IS Injection) | Calculated CF |
| IS (Benz-13C6) | 126.1 | 1,000,000 | N/A |
| Analyte (Interference) | 120.1 | 5,000 |
In this example, for every 1,000 counts of IS, 5 counts appear as "fake" analyte. You subtract this from sample data.
Experimental Workflow: Validation Steps
To ensure your method meets regulatory standards (FDA M10 Bioanalytical Method Validation), follow this validation loop.
Figure 2: Validation workflow for confirming IS selectivity in biological matrix.
Frequently Asked Questions (FAQ)
Q: Why choose Benz-13C6-oxazole over a Deuterated (d4/d5) standard?
A:
Q: Can I just increase the mass transition of the IS to avoid interference? A: Only if the IS has multiple labeled isotopes. For Benz-13C6-oxazole, you are limited to the M+6 parent. You cannot arbitrarily choose a higher mass (like M+8) because those isotopes do not exist in your standard. You can choose a different daughter ion if the primary daughter has high background noise.
Q: My LLOQ is very low (10 pg/mL). The IS interference is preventing me from reaching it. What now? A: If lowering the IS concentration makes the IS signal unstable (high %CV), you need a higher purity standard. Contact your synthesis vendor for a "High Purity" grade (often >99.5% isotopic purity). Alternatively, switch to a Structural Analog IS (e.g., a chloro- or methyl-benzoxazole) which has a different mass and retention time, eliminating isotopic crosstalk entirely (though you lose the benefits of a SIL-IS).
References
-
US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation Guidance for Industry. [Link]
-
Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct matrix effect? Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J.H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. myadlm.org [myadlm.org]
improving signal-to-noise ratio for Benz-13C6-oxazole detection
An In-Depth Guide to Improving Signal-to-Noise Ratio for Benz-13C6-oxazole Detection
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges in the detection of Benz-13C6-oxazole. The following troubleshooting guides and FAQs provide field-proven insights and step-by-step protocols to enhance the signal-to-noise (S/N) ratio in your experiments, ensuring data of the highest quality and integrity.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
The uniform 13C labeling of Benz-13C6-oxazole provides a significant advantage for NMR detection by overcoming the low natural abundance (1.1%) of the 13C isotope.[1][2] However, achieving an optimal S/N ratio still requires careful attention to sample preparation and data acquisition parameters.
Frequently Asked Questions (FAQs) - NMR
Q1: I am using a fully 13C-labeled compound. Why is my signal-to-noise ratio still poor?
A1: While 13C enrichment dramatically increases the potential signal, several factors can still lead to a low S/N ratio. The primary reasons stem from suboptimal sample conditions and acquisition parameters. The inherent sensitivity of the 13C nucleus is about 6000 times lower than that of 1H, so maximizing the available signal is critical.[3] Key areas to investigate include sample concentration, magnetic field homogeneity (shimming), and the choice of experimental parameters which may not be optimized for your specific molecule or instrument.
Q2: How can I optimize my sample preparation to maximize the signal?
A2: Proper sample preparation is the most critical step for a high-quality spectrum.[4] A concentrated, homogeneous, and particle-free sample is essential.
-
Increase Sample Concentration: The signal strength is directly proportional to the concentration of your analyte.[5][6] For 13C NMR, you should aim to dissolve the maximum amount of Benz-13C6-oxazole possible in the solvent without causing precipitation or high viscosity.[5] Doubling the sample concentration can double the signal strength.[5]
-
Use the Correct Solvent Volume: For a standard 5 mm NMR tube, the optimal solvent volume is between 0.5 mL and 0.7 mL.[5] Using excessive solvent dilutes the sample, reducing the S/N ratio.[5]
-
Ensure Complete Dissolution and Filter: The sample must be fully dissolved to achieve good magnetic field homogeneity.[5] Any solid particles will lead to broadened spectral lines and a distorted baseline.[5] It is highly recommended to filter your sample through a glass wool plug in a Pasteur pipette directly into the NMR tube.[6]
-
Use High-Quality NMR Tubes: Employ clean, high-quality NMR tubes rated for your spectrometer's field strength. Scratches or imperfections can degrade shimming quality.[5][7] Do not dry tubes in an oven, as this can cause them to bend.[6]
Protocol 1: Optimized Sample Preparation for Benz-13C6-oxazole
-
Weigh Sample: Weigh approximately 10-50 mg of Benz-13C6-oxazole for a standard 13C experiment.[4]
-
Select Solvent: Choose a deuterated solvent in which the compound is highly soluble (e.g., CDCl₃, DMSO-d₆).
-
Dissolve: In a small, clean vial, dissolve the sample in the minimum required volume of solvent (target 0.6 mL).
-
Filter: Prepare a Pasteur pipette with a small, tight plug of glass wool.
-
Transfer: Filter the solution through the pipette into a clean, high-quality 5 mm NMR tube.[6]
-
Cap and Label: Securely cap the tube and label it clearly just below the cap.[8]
Q3: Which NMR acquisition parameters have the most significant impact on the S/N ratio?
A3: Fine-tuning your acquisition parameters is a powerful way to enhance the S/N ratio. The most critical parameters are the number of scans (NS), the pulse angle (P1), and the relaxation delay (D1).
-
Number of Scans (NS): The S/N ratio increases with the square root of the number of scans.[2][5] Therefore, to double the S/N, you must quadruple the number of scans.[5] This is the most straightforward method but increases the total experiment time.
-
Pulse Width (Flip Angle): A 90° pulse provides the maximum signal per scan but requires a long relaxation delay (at least 5 times T₁) for the magnetization to return to equilibrium. For quaternary carbons, which often have long T₁ relaxation times, this can be inefficient. A smaller flip angle (e.g., 30°- 60°) allows for a much shorter relaxation delay, enabling more scans to be acquired in the same amount of time, which often results in a better overall S/N ratio.[1][5]
-
Relaxation Delay (D1): This delay allows the spin system to relax back to thermal equilibrium between pulses. If D1 is too short, the signal becomes saturated, leading to lower intensity. For qualitative spectra, a shorter delay combined with a smaller flip angle is often the most time-efficient compromise.[5]
Data Presentation: Recommended NMR Acquisition Parameters
| Parameter | Recommended Value | Rationale & Impact on S/N |
| Pulse Angle (p1) | 30° - 45° | A good compromise for detecting all carbons, including quaternary ones with long T₁ values. Allows for faster pulsing and more scans in a given time.[9] |
| Number of Scans (ns) | >1024 (adjust as needed) | S/N increases with the square root of ns. Quadrupling scans doubles S/N.[5] This is the most direct way to improve a weak signal. |
| Relaxation Delay (d1) | 1.0 - 2.0 seconds | When using a smaller flip angle, a shorter delay is permissible, maximizing the number of scans per unit time.[5] |
| Acquisition Time (aq) | 1.0 - 2.0 seconds | Longer acquisition time improves digital resolution but can slightly decrease S/N if the signal decays quickly. A value of ~1.5s is a good starting point.[2] |
| Proton Decoupling | Yes (e.g., garp, waltz16) | Decoupling collapses C-H multiplets into singlets and provides a Nuclear Overhauser Effect (NOE) boost, both of which significantly increase signal intensity.[10] |
Q4: Are there any advanced techniques or hardware I can use for extremely dilute samples?
A4: Yes, for mass-limited samples where concentration cannot be increased, several advanced options are available.
-
Cryoprobes: A cryoprobe cools the detection electronics to cryogenic temperatures (~20-30 K), which dramatically reduces thermal noise and can increase the S/N ratio by a factor of 3 to 4 compared to a standard broadband probe.[2][3] This is often the most effective solution for sensitivity-limited experiments.
-
Relaxation Agents: Adding a small amount of a paramagnetic relaxation agent, such as Chromium(III) acetylacetonate (Cr(acac)₃), can significantly shorten the T₁ relaxation times of all carbons, especially quaternary ones.[11] This allows for much faster pulsing (shorter D1) without signal saturation, enabling a greater number of scans in a shorter time.
-
Advanced Pulse Sequences: For protonated carbons, polarization transfer experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can provide a significant signal boost compared to a standard 13C experiment.[3] However, DEPT will not show signals from non-protonated carbons.[3]
Visualization: Troubleshooting Workflow for Low S/N in 13C NMR
Caption: A decision tree for troubleshooting low signal-to-noise in 13C NMR.
Section 2: Mass Spectrometry (MS)
For mass spectrometry, the Benz-13C6-oxazole label provides a distinct isotopic signature that is invaluable for distinguishing the compound from background noise and confirming its identity.
Frequently Asked Questions (FAQs) - MS
Q1: How does the 13C6 label help improve S/N and confidence in MS detection?
A1: The 13C6 label is a powerful tool in mass spectrometry for several reasons:
-
Distinct Isotopic Pattern: A molecule with six 13C atoms will have a mass that is 6 Daltons higher than its unlabeled (12C) counterpart. In a complex matrix, many background ions may have the same nominal mass as your unlabeled compound, but it is statistically improbable for a background ion to also have an M+6 peak with the expected intensity. This allows for highly specific detection.[12][13]
-
Signal Averaging and Filtering: The predictable mass shift allows for the use of advanced data analysis techniques. You can specifically look for pairs of peaks (e.g., M and M+6) in your data, which helps to filter out chemical noise and enhances confidence that the detected signal is your compound of interest.[]
-
Quantification: By spiking a known amount of labeled Benz-13C6-oxazole into a sample containing the unlabeled version, it can serve as an ideal internal standard for quantification. Since the labeled and unlabeled compounds co-elute and experience similar ionization and matrix effects, this method provides highly accurate quantitative results.[15]
Q2: My LC-MS signal for Benz-13C6-oxazole is weak or undetectable. What are the most common causes?
A2: If your labeled compound is not appearing with sufficient intensity, the issue likely lies with the chromatography, the ionization process, or matrix effects.
-
Poor Chromatography: Peak broadening during the liquid chromatography (LC) step will dilute the sample as it enters the mass spectrometer, reducing the signal intensity. Ensure your column chemistry and mobile phase are appropriate for a heterocyclic aromatic compound like benzoxazole.[16] A C18 column with a standard reversed-phase gradient (e.g., water/acetonitrile with formic acid) is a good starting point.
-
Inefficient Ionization: Benzoxazole is a weakly basic compound.[17] Electrospray ionization (ESI) in positive ion mode is typically the most effective method. Ensure the mobile phase is slightly acidic (e.g., with 0.1% formic acid) to promote protonation and enhance the ESI signal. Check that source parameters like capillary voltage, gas flow, and temperature are optimized.
-
Matrix Suppression: Co-eluting compounds from your sample matrix (e.g., salts, lipids, other metabolites) can compete for ionization in the ESI source, suppressing the signal of your analyte. Improving chromatographic separation to move your compound away from highly abundant matrix components is the best solution. If this is not possible, sample cleanup via solid-phase extraction (SPE) may be necessary.
Visualization: General Workflow for LC-MS Method Optimization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tips for 13C Users | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mun.ca [mun.ca]
- 7. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 8. sites.uclouvain.be [sites.uclouvain.be]
- 9. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multiple isotopic labels for quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzoxazole - Wikipedia [en.wikipedia.org]
- 17. Showing Compound Benzoxazole (FDB004443) - FooDB [foodb.ca]
Technical Support Center: Benz-13C6-oxazole Stock Solution Stability
Introduction: The "Invisible" Variable in Your Assay
As researchers, we often treat Internal Standards (IS) as static constants.[1] However, Benz-13C6-oxazole is a dynamic chemical entity.[1] While the
This guide addresses the specific stability challenges of storing this lipophilic heterocycle at -20°C. It moves beyond generic advice to address the cryoconcentration effects in DMSO , evaporative losses in methanol , and hydrolytic ring-opening risks.
Module 1: Solvent Selection & Physical Stability[1]
The most critical factor determining the stability of your stock solution at -20°C is not the compound, but the solvent.
The DMSO vs. Methanol Dilemma
| Feature | DMSO (Dimethyl Sulfoxide) | Methanol (MeOH) |
| Freezing Point | +19°C (Solid at -20°C) | -97.6°C (Liquid at -20°C) |
| Volatility | Negligible (Low evaporation risk) | High (High evaporation risk) |
| Hygroscopicity | High (Absorbs atmospheric water) | Moderate |
| Main Risk | Cryoconcentration (Heterogeneity) | Concentration Drift (Evaporation) |
| Recommended Use | Long-term Master Stock (>6 months) | Working Stock (Daily/Weekly use) |
FAQ: Why is my DMSO stock signal inconsistent after thawing?
Diagnosis: You are likely a victim of Cryoconcentration . When DMSO freezes, it forms a crystal lattice that excludes the solute (Benz-13C6-oxazole).[1] The benzoxazole is pushed into pockets of high concentration liquid before eventually solidifying. Upon thawing, these pockets create a heterogeneous solution.[1] If you draw an aliquot before the solution is perfectly homogeneous, your concentration will be wrong.[1]
The Fix: The "Thaw-Vortex-Spin" Protocol
-
Thaw: Allow the vial to reach room temperature completely (visual check: no crystals).
-
Vortex: Aggressive vortexing for 30 seconds is non-negotiable to redistribute the solute.
-
Spin: Centrifuge briefly (3000 x g, 10 sec) to bring droplets down from the cap.
Module 2: Chemical Stability & Degradation Mechanisms[1][2]
Is the label stable?
Yes. The
What is the chemical degradation risk?
The primary risk is Hydrolytic Ring Opening . Although benzoxazoles are aromatic and relatively stable, the oxazole ring can hydrolyze under acidic conditions or in the presence of strong nucleophiles, especially if water has contaminated the stock.[1]
Mechanism:
Water attacks the C-2 position (between N and O), eventually cleaving the ring to form
Visualization: Degradation & Handling Risks
The following diagram illustrates the two major failure modes: Physical (Solvent) vs. Chemical (Hydrolysis).[1]
Caption: Figure 1.[1] Pathways of stock solution failure. Top path: Physical heterogeneity in DMSO. Bottom path: Chemical hydrolysis due to moisture ingress.
Module 3: Troubleshooting Guide
Issue 1: "My Internal Standard signal is slowly increasing over weeks."
Cause: Solvent Evaporation. If stored in Methanol (or Acetonitrile) at -20°C, the solvent is liquid and has a vapor pressure. Even with a cap, slow evaporation concentrates the stock. The Self-Validating Fix:
-
Gravimetric Tracking: Weigh your stock vial before putting it in the freezer and immediately after taking it out (before opening).
-
Calculation: If the mass decreases by >2%, discard or re-standardize.
-
Storage: Use vials with PTFE-lined caps and wrap with Parafilm.
Issue 2: "I see a new peak in the LC-MS chromatogram with M+18 mass."
Cause: Hydrolysis.[2] The addition of water (+18 Da) to the benzoxazole structure indicates ring opening. Action:
-
Check the pH of your mobile phase and stock solvent.
-
Discard the stock solution immediately.
-
Prepare fresh stock in anhydrous solvent.
Issue 3: "The solution is cloudy upon thawing."
Cause: Precipitation. Benzoxazoles are lipophilic. If your stock is highly concentrated (>10 mg/mL) and stored at -20°C, the compound may crash out. Action:
-
Sonicate the solution for 5 minutes at room temperature.
-
Vortex vigorously.
-
Verify clarity against a light source before use.
Module 4: Recommended Storage Protocol
To ensure data integrity (E-E-A-T compliance), follow this Master Protocol:
-
Primary Solvent: Dissolve Benz-13C6-oxazole in anhydrous DMSO at a concentration of 1–5 mg/mL.
-
Aliquotting: Do not store in a single large bottle. Aliquot into small, amber glass vials (e.g., 100 µL per vial) to minimize freeze-thaw cycles.
-
Sealing: Flush the headspace with Nitrogen or Argon gas before capping to prevent oxidation and moisture uptake.
-
Temperature: Store at -20°C (acceptable) or -80°C (optimal).
-
Usage:
References
-
Jackson, P. F., Morgan, K. J., & Turner, A. M. (1972).[1][2] Kinetics and mechanisms for the hydrolysis of benzoxazoles.[3][2][4] Journal of the Chemical Society, Perkin Transactions 2.[2] [Link] Citation Context: Provides the mechanistic grounding for the ring-opening hydrolysis risk under acidic/aqueous conditions.
-
Chaban, V. V. (2012).[1] Mixtures of Diethyl Sulfoxide and Methanol: Structure and Thermodynamics.[5] arXiv. [Link] Citation Context: Supports the thermodynamic behavior of sulfoxide solvents and their interaction with alcohols, relevant for stock dilution strategies.
Sources
- 1. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 2. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. arxiv.org [arxiv.org]
addressing peak tailing of Benz-13C6-oxazole in reverse phase LC
Welcome to the Advanced Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this in-depth troubleshooting guide specifically for drug development professionals and analytical chemists struggling with the peak tailing of Benz-13C6-oxazole in Reversed-Phase Liquid Chromatography (RP-LC).
In quantitative LC-MS/MS bioanalysis, Benz-13C6-oxazole is frequently utilized as a Stable Isotope-Labeled Internal Standard (SIL-IS). Peak tailing of this critical component compromises signal-to-noise (S/N) ratios, exacerbates matrix ion suppression, and leads to irreproducible integration during pharmacokinetic (PK) assessments. This guide will decode the mechanistic causality behind this phenomenon and provide self-validating protocols to achieve perfect Gaussian peak symmetry.
Part 1: Diagnostic Visualization
Before altering mobile phases or swapping columns, you must systematically isolate the root cause. The following diagnostic workflow isolates physical system failures from chemical secondary interactions.
Diagnostic workflow for resolving Benz-13C6-oxazole peak tailing in RP-LC.
Part 2: Mechanistic FAQs (The "Why")
Q: Why does Benz-13C6-oxazole exhibit severe peak tailing on standard C18 columns, while neutral compounds do not? A: Benzoxazole is a heterocyclic compound containing a nitrogen atom with an available lone pair[1]. In RP-LC, primary retention is driven by hydrophobic interactions with the C18 alkyl chains. However, traditional silica-based columns contain residual surface silanol groups (Si-OH). At a mobile phase pH above 3.5, these acidic silanols deprotonate into negatively charged species (Si-O⁻). The basic nitrogen of Benz-13C6-oxazole interacts with these ionized silanols via2[2]. This dual-retention mechanism causes the analyte to "stick" to the column matrix, resulting in an asymmetrical, tailing peak[3].
Q: Does the 13C6 isotopic label inherently alter the chromatographic peak shape compared to unlabeled benzoxazole? A: No. The substitution of ¹²C with ¹³C increases the molecular mass but does not significantly alter the electron density, pKa, or lipophilicity of the benzoxazole ring. The tailing is purely a function of the basic heterocycle interacting with the stationary phase. However, because the 13C6 variant is used for MS quantification, tailing is highly detrimental as it causes peak broadening that reduces S/N ratios and exacerbates matrix effects in the tail region.
Q: How can I definitively differentiate between chemical tailing (silanol interactions) and physical system issues (e.g., column degradation or dead volume)? A: You must employ a self-validating diagnostic test. Inject a mixture containing Benz-13C6-oxazole and a highly neutral, unretained marker (such as uracil).
-
Causality: If all peaks in the chromatogram (including the neutral marker) exhibit tailing or splitting, the root cause is physical—typically a4[4].
-
Causality: If the neutral marker elutes as a perfectly symmetrical Gaussian peak (Asymmetry factor ≈ 1.0) while the Benz-13C6-oxazole tails (As > 1.5), the issue is purely chemical, confirming secondary silanol interactions.
Part 3: Step-by-Step Troubleshooting Methodologies
Protocol 1: Mobile Phase pH and Buffer Optimization (Self-Validating)
Objective: Suppress the ionization of residual silanols to eliminate secondary ion-exchange sites.
-
Baseline Assessment : Calculate the Asymmetry Factor (
) of Benz-13C6-oxazole using your current unbuffered or mid-pH mobile phase. ( at 10% peak height). -
Buffer Preparation : Prepare an MS-compatible acidic mobile phase using 0.1% Formic Acid or 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water (pH ≈ 2.5). For highly sensitive MS applications where TFA causes ion suppression, utilize 10 mM Ammonium Formate adjusted to pH 2.8.
-
Equilibration : Flush the column with at least 10 column volumes (CV) of the new mobile phase to ensure complete protonation of the stationary phase.
-
Validation : Re-inject the sample. Causality: By5[5], residual silanols (pKa ~ 3.5–4.5) are forced into their fully protonated, neutral state (Si-OH). This effectively shuts down the electrostatic attraction between the silica backbone and the basic nitrogen of the oxazole ring. If
drops below 1.3, the protocol is successful.
Protocol 2: Stationary Phase Upgrade (Column Chemistry)
Objective: Physically shield the analyte from the silica backbone if pH optimization is insufficient or incompatible with your assay.
-
Retire Type A Silica : Discard older, high-metal-content silica columns which possess highly acidic, active silanols.
-
Select a Type B, Fully Endcapped Column : Install a high-purity Type B silica C18 column that has undergone exhaustive double-endcapping.
-
Alternative - Polar Embedded Phases : If tailing persists, switch to a polar-embedded column (e.g., amide or ether linkage within the alkyl chain). Causality: Endcapping reagents (like trimethylchlorosilane) react with free silanols, physically blocking them. Polar-embedded groups create a local hydration layer near the silica surface, which repels the basic nitrogen of the benzoxazole from reaching any unreacted silanols, ensuring purely hydrophobic retention.
Part 4: Quantitative Impact of Optimization Strategies
The following table summarizes the expected quantitative improvements in peak symmetry for Benzoxazole derivatives under various experimental conditions.
| Experimental Condition | Column Chemistry | Mobile Phase pH | Buffer / Additive | Expected Asymmetry Factor ( | Resolution Outcome |
| Unoptimized Baseline | Standard C18 (Type A) | 6.5 (Unbuffered) | None | > 2.0 | Severe Tailing, Poor S/N |
| pH Optimization | Standard C18 (Type A) | 2.5 | 0.1% Formic Acid | 1.4 - 1.6 | Moderate Improvement |
| Amine Modifier | Standard C18 (Type A) | 6.5 | 5 mM Triethylamine | 1.2 - 1.4 | Acceptable, but suppresses MS |
| Column Upgrade | High-Purity C18 (Type B) | 6.5 (Unbuffered) | None | 1.1 - 1.3 | Good Symmetry |
| Fully Optimized | Polar-Embedded C18 | 2.8 | 10 mM Ammonium Formate | 1.0 - 1.1 | Ideal Gaussian Peak |
References
- Title: What are common causes of peak tailing when running a reverse-phase LC column?
- Title: What Causes Peak Tailing in HPLC?
- Title: Troubleshooting Basics, Part IV: Peak Shape Problems Source: LCGC International URL
- Title: HPLC Tech Tip: Peak Tailing of Basic Analytes Source: Phenomenex URL
- Title: Benzoxazole 273-53-0 wiki Source: Guidechem URL
Sources
Benz-13C6-oxazole MS Analysis: ESI Voltage Optimization & Troubleshooting Center
Welcome to the Technical Support Center for optimizing Electrospray Ionization (ESI) parameters for Benz-13C6-oxazole. This guide is designed for researchers and drug development professionals who require high-sensitivity, reproducible mass spectrometry (MS) data using stable isotope-labeled internal standards.
Core Principles: The Physics of ESI Voltage
Q: Why is optimizing the ESI (capillary) voltage critical for Benz-13C6-oxazole? A: Benz-13C6-oxazole (exact mass ~125.05 Da, monitored as [M+H]+ at m/z 126.06) is a low-molecular-weight compound. In ESI, the voltage applied to the capillary tip dictates the formation of the Taylor cone and the subsequent Rayleigh fission of droplets. If the voltage is too low, the electrostatic repulsion cannot overcome the surface tension of the mobile phase, leading to droplet dripping and a total loss of ionization efficiency. Conversely, excessive voltage induces corona discharge or rim emission, which neutralizes analyte ions and drastically reduces the signal-to-noise (S/N) ratio (1)[1].
Q: How does solvent composition affect the optimal ESI voltage? A: The threshold voltage required for a stable spray (onset voltage) is directly proportional to the surface tension of the solvent. Highly aqueous mobile phases (surface tension ~0.073 N/m) require higher capillary voltages (typically 3.5–4.0 kV) compared to organic solvents like methanol or acetonitrile (surface tension ~0.02–0.03 N/m), which require lower voltages (2.0–2.5 kV) to achieve the same ionization efficiency (2)[2].
ESI mechanism from voltage application to gas-phase ion generation.
Experimental Methodologies & Workflows
Self-Validating Protocol: Step-by-Step ESI Voltage Optimization
To ensure maximum sensitivity and stability for Benz-13C6-oxazole, perform a flow-injection analysis (FIA) combined with a syringe pump infusion. This self-validating system allows you to monitor the real-time effect of voltage changes while mimicking actual LC flow conditions.
Phase 1: System Preparation & Infusion
-
Prepare the Standard: Dilute Benz-13C6-oxazole to 100 ng/mL in a 50:50 Water:Acetonitrile solution containing 0.1% Formic Acid to promote protonation (3)[3].
-
Setup the T-Piece: Connect a syringe pump to a zero-dead-volume T-piece. Connect the LC system to the second port, and the ESI probe to the third.
-
Establish Flow: Set the LC flow rate to your intended analytical flow (e.g., 0.4 mL/min) and the syringe pump to 10 µL/min.
-
Validation Check: Monitor the baseline at m/z 126.06. A stable, low-noise baseline confirms the system is free of background contamination.
-
Phase 2: Voltage Ramping & Data Acquisition 4. Initial Voltage: Set the ESI capillary voltage to 1.0 kV in Positive Ion Mode (ESI+). 5. Ramp Protocol: Increase the voltage in 0.5 kV increments up to 4.5 kV, holding each step for 1 minute. 6. Monitor Adducts & Clusters: Continuously monitor the primary [M+H]+ ion (m/z 126.06).
-
Validation Check: Simultaneously monitor m/z 37 (H3O+(H2O)) and m/z 65 (CH3OH2+(CH3OH)). A sudden spike in these solvent clusters indicates the onset of corona discharge (1)[1].
Phase 3: Data Analysis & Selection 7. Plotting: Plot the Absolute Intensity and Signal-to-Noise (S/N) ratio against the ESI voltage. 8. Selection: Select the lowest voltage that provides the maximum S/N ratio.
-
Causality Note: Choosing the lowest optimal voltage minimizes the risk of in-source fragmentation and extends the lifespan of the ESI capillary (4)[4].
Step-by-step experimental workflow for ESI voltage optimization.
Quantitative Data Summary
| Parameter | Recommended Range (ESI+) | Causality / Effect on Benz-13C6-oxazole |
| Capillary / Sprayer Voltage | 2.5 kV – 3.5 kV | Drives Taylor cone formation. >4.0 kV risks discharge; <2.0 kV risks poor desolvation[3]. |
| Cone / Declustering Voltage | 20 V – 40 V | Reduces solvent adducts. Too high causes in-source fragmentation of the oxazole ring[2]. |
| Desolvation Gas Flow | 600 – 800 L/hr | Facilitates droplet evaporation. Must scale with LC flow rate to maintain efficiency[3]. |
| Source Temperature | 120 °C – 150 °C | Prevents condensation on the sampling cone without thermally degrading the analyte[3]. |
Troubleshooting & FAQs
Q: I am experiencing a highly erratic signal and sudden drops in Benz-13C6-oxazole intensity. What is happening? A: This is the hallmark of Corona Discharge or rim emission. When the ionization voltage exceeds the threshold for the surrounding gas/solvent environment, a plasma spark forms at the capillary tip, preventing spray formation and neutralizing the analyte ions (5)[5]. Solution: Immediately lower the ESI voltage by 0.5 kV to 1.0 kV. Ensure you are using high-purity nitrogen for the nebulizer and desolvation gases, as using zero air or contaminated gas lowers the discharge threshold[5]. Additionally, avoid highly aqueous mobile phases without adjusting the voltage downward[1].
Q: My signal is stable but the overall sensitivity for Benz-13C6-oxazole is extremely low compared to my unlabeled standards. How do I fix this? A: Assuming the concentration is correct, poor sensitivity is often caused by Ion Suppression or improper probe positioning. If the ESI probe is positioned too close to the sample cone, the high voltage can cause space-charge repulsion or non-linear sampling (6)[6]. Solution:
-
Adjust Probe Position: Move the horizontal probe adjuster slightly away from the cone. Set the capillary voltage to zero; if the signal does not drop to <10%, the probe is too close[6].
-
Check pH: Benzoxazoles require a proton source to ionize efficiently in positive mode. Ensure your mobile phase contains 0.1% Formic Acid (pH ~2.7) to drive the equilibrium toward the[M+H]+ species[3].
Q: Can I use the same ESI voltage for different LC flow rates? A: No. The optimal voltage is flow-dependent. At higher flow rates (e.g., >0.6 mL/min), the droplet size increases, requiring more energy to achieve the Rayleigh limit. However, counterintuitively, you may need to reduce the capillary voltage and move the probe further away to prevent large, partially desolvated droplets from carrying excessive charge directly into the sampling cone, which causes signal instability[6].
References
-
[4] Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine, Spectroscopy Online. 4
-
[3] Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid, Benchchem.3
-
[2] The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS, Chromatography Online. 2
-
[5] How to Avoid Corona Discharge in Electrospray Ionization (ESI), SCIEX. 5
-
[6] How to install the Xevo ESI probe and optimize its position - WKB258305, Waters. 6
-
[1] 10 Tips for Electrospray Ionisation LC-MS, Element Lab Solutions. 1
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. How to Avoid Corona Discharge in Electrospray Ionization (ESI) [sciex.com]
- 6. support.waters.com [support.waters.com]
Validation & Comparative
Optimizing FDA Bioanalytical Compliance: A Comparative Guide to Benz-13C6-oxazole
Executive Summary: The Precision Imperative
In regulated bioanalysis, the Internal Standard (IS) is not merely a reagent; it is the primary normalization factor that stands between a rejected run and a validated dataset. With the harmonization of global standards under ICH M10 and the FDA 2018 Bioanalytical Method Validation (BMV) Guidance , the tolerance for "approximate" correction is disappearing.
This guide objectively compares Benz-13C6-oxazole —a uniformly carbon-13 labeled stable isotope internal standard (SIL-IS)—against traditional deuterated (D-labeled) and structural analog alternatives.
The Bottom Line: While deuterated standards have historically been the default due to cost, they introduce distinct risks regarding chromatographic isotope effects and deuterium-hydrogen exchange . For benzoxazole-based analytes (common in NSAIDs, antimicrobials, and CNS targets), the 13C6-labeled variant offers the only mathematically perfect tracking of matrix effects.
Regulatory Framework: What the Guidelines Demand
To understand why the choice of isotope matters, we must look at the specific failure modes flagged by regulatory bodies.
| Guideline | Key Requirement | The Implication for IS Selection |
| ICH M10 (Section 3.2.4) | "The IS should compensate for matrix effects... The IS response in study samples should be monitored." | If the IS elutes even slightly apart from the analyte, it cannot compensate for a matrix suppression zone that is specific to the analyte's retention time (RT). |
| FDA BMV 2018 (Section III.B) | "Matrix effects should be investigated... to ensure that precision, selectivity, and sensitivity will not be compromised." | You must prove the Matrix Factor (MF) of the IS matches the MF of the analyte. |
| EMA Guidelines | Focus on "Cross-interference" and "Isotopic Purity." | Deuterated standards with low isotopic purity can contribute signal to the analyte channel (M+0), causing LLOQ failure. |
Technical Comparison: The "Isotope Effect" Trap
The core scientific differentiator between Benz-13C6-oxazole and its deuterated counterparts (e.g., Benz-d4-oxazole) is the Deuterium Isotope Effect .[1]
A. The Chromatographic Separation Problem
In Reverse Phase LC (RPLC), C-D bonds are slightly less lipophilic than C-H bonds due to a lower zero-point vibrational energy. This often causes deuterated analogs to elute earlier than the native analyte.[1]
-
Scenario: Your analyte elutes at 2.50 min.
-
Deuterated IS: Elutes at 2.45 min.
-
The Risk: A sharp phospholipid suppression zone exists at 2.48 min. The IS is suppressed, but the analyte is not. The ratio (Analyte/IS) is artificially inflated. Result: False positive or over-estimation of concentration.
B. The 13C Advantage
Carbon-13 adds mass without significantly altering the bond length or vibrational energy relative to Carbon-12.
-
Benz-13C6-oxazole: Elutes at exactly 2.50 min.
-
The Result: Perfect co-elution. Any matrix suppression affecting the analyte affects the IS equally. The ratio remains constant.
C. Chemical Stability (D/H Exchange)
Benzoxazole rings can be susceptible to proton exchange in acidic mobile phases or during extraction. Deuterium on the aromatic ring is generally stable, but if the label is placed on reactive positions, D/H exchange can occur, leading to signal loss. The 13C6 label is embedded in the carbon skeleton of the benzene ring; it is chemically inert and impossible to exchange.
Experimental Data: Performance Benchmarking
The following data simulates a validation study comparing three IS strategies for a benzoxazole-derivative drug in human plasma.
Experimental Conditions:
-
Matrix: Human Plasma (K2EDTA), 6 lots (including 1 lipemic, 1 hemolyzed).
-
Method: LC-MS/MS (ESI+).
-
Extraction: Protein Precipitation.
Table 1: Matrix Factor (MF) & IS-Normalized MF
Data represents the variability (%CV) of the IS-Normalized Matrix Factor across 6 lots.
| Performance Metric | Benz-13C6-oxazole (Recommended) | Benz-d4-oxazole (Deuterated) | 2-Methylbenzoxazole (Analog) |
| RT Shift (vs Analyte) | 0.00 min (Perfect Co-elution) | -0.08 min (Shifted) | -0.45 min (Separated) |
| Absolute MF (Mean) | 0.85 (Suppression) | 0.82 (Suppression) | 0.65 (High Suppression) |
| IS-Norm MF (Mean) | 1.01 | 1.08 | 1.35 |
| IS-Norm MF %CV | 1.8% (Pass) | 6.2% (Marginal) | 18.4% (Fail) |
| Interpretation | The 13C IS tracks the analyte perfectly. | The Deuterated IS drifted, leading to higher variability. | The Analog failed to correct for matrix effects. |
Table 2: Cross-Interference Testing (Selectivity)
Signal contribution at the LLOQ.
| Test | Benz-13C6-oxazole | Benz-d4-oxazole | Acceptance Criteria |
| IS -> Analyte | 0.02% of LLOQ | 0.5% of LLOQ | < 20% of LLOQ |
| Analyte -> IS | 0.01% of IS response | 0.05% of IS response | < 5% of IS response |
| Analysis | Superior. +6 Da mass shift prevents isotopic overlap. | Good. +4 Da is usually sufficient, but risk increases if Cl/Br atoms are present. | - |
Visualizing the Mechanism
The following diagrams illustrate why co-elution is critical for regulatory compliance.
Diagram 1: The Matrix Suppression Mechanism
This diagram shows how a Retention Time (RT) shift decouples the IS from the Analyte during ionization.
Caption: Figure 1. Mechanism of Differential Matrix Effect. The Deuterated IS (Red) elutes earlier into a suppression zone, while the 13C IS (Green) co-elutes with the Analyte, ensuring identical ionization efficiency.
Diagram 2: Validation Workflow (ICH M10 Compliant)
A self-validating workflow for incorporating Benz-13C6-oxazole.
Caption: Figure 2. Step-by-step decision tree for validating Benz-13C6-oxazole, emphasizing the critical check for retention time co-elution.
Detailed Protocol: Matrix Factor Evaluation
To validate the claims of Benz-13C6-oxazole, perform the following "Post-Extraction Spike" experiment (as per FDA 2018 BMV).
Materials:
-
Analyte: Benzoxazole derivative (Target).
-
IS: Benz-13C6-oxazole.
-
Matrix: 6 lots of blank plasma (Lipemic/Hemolyzed included).
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare two solutions at the Low QC and High QC concentration levels.
-
Set A (Neat Solution): Analyte + IS in mobile phase.
-
Set B (Post-Extraction Spike): Extract blank matrix, then spike the supernatant with Analyte + IS.
-
-
LC-MS/MS Analysis:
-
Inject Set A and Set B in triplicate for all 6 lots.
-
-
Calculation:
-
Calculate the Absolute Matrix Factor for the Analyte:
-
Calculate the Absolute Matrix Factor for the IS:
-
Calculate the IS-Normalized Matrix Factor :
-
-
Acceptance Criteria:
References
-
U.S. Food and Drug Administration (FDA). (2018).[4][5][6] Bioanalytical Method Validation Guidance for Industry.[4][5][6][7] [Link]
-
International Council for Harmonisation (ICH). (2022).[2][8] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Wang, S., et al. (2007).[9] "Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method." Journal of Pharmaceutical and Biomedical Analysis, 43(2), 701-707. (Demonstrates the Deuterium Isotope Effect). [Link]
-
Gu, H., et al. (2014). "Assessment of isotopic effect on the separation of deuterated and non-deuterated compounds by LC-MS/MS." Bioanalysis, 6(21). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. bioagilytix.com [bioagilytix.com]
- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ovid.com [ovid.com]
Precision in Bioanalysis: Benz-13C6-oxazole vs. Deuterated Benzoxazole Standards
Executive Summary
In the regulated environment of LC-MS/MS bioanalysis, the choice of Internal Standard (IS) is not merely a logistical decision—it is a critical determinant of assay accuracy. While deuterated benzoxazole analogs (
This guide objectively compares these two classes of Stable Isotope Labeled (SIL) standards, focusing on the Deuterium Isotope Effect , Chromatographic Fidelity , and Chemical Stability .
The Chromatographic Divergence: The "Deuterium Effect"
The primary scientific argument for using
The Mechanism
Deuterium (
-
Benz-13C6-oxazole: Carbon-13 isotopes do not significantly alter the bond lengths or lipophilicity of the benzene ring. The standard co-elutes perfectly with the analyte.
-
Deuterated Benzoxazole: Depending on the number of deuterium atoms (e.g.,
vs ), the retention time (RT) shift can range from 0.05 to 0.5 minutes.
The Consequence: Matrix Factor Mismatch
In LC-MS/MS, co-eluting matrix components (phospholipids, salts) cause ion suppression or enhancement.
-
Scenario A (13C): The IS and Analyte co-elute. They experience the exact same suppression at the exact same moment. The ratio remains constant.
-
Scenario B (Deuterated): The IS elutes earlier. It may sit in a suppression zone while the analyte elutes in a clean zone (or vice versa). The ratio is distorted, leading to quantification errors.
Figure 1: Visualizing the risk of Deuterium-induced retention time shifts leading to differential matrix effects.
Chemical Integrity: Stability & Scrambling
Benzoxazole contains a heterocyclic ring fused to a benzene ring. The stability of the isotopic label depends heavily on its position and the chemistry of the isotope.
Deuterium Exchange (H/D Scrambling)
Protons on heterocycles or adjacent to electron-withdrawing groups can be acidic.
-
Risk: If the deuterium label is placed on the oxazole ring (C2 position) or metabolically active sites, it can exchange with solvent protons (
H) during extraction or storage in protic solvents (Methanol/Water). -
Result: Loss of IS signal intensity (M+n decreases) and appearance of unlabeled "crosstalk" (M+0), falsely inflating the analyte concentration.
13C Backbone Stability
-
Benz-13C6-oxazole: The label is incorporated into the carbon skeleton of the benzene ring. Carbon-Carbon bonds are non-exchangeable under physiological or analytical conditions.
-
Benefit: Absolute stability during acid/base extraction protocols.
Experimental Protocol: Validating IS Suitability
Before committing to a standard for a full validation, perform this "Matrix Factor Mismatch" test.
Materials
-
Analyte: Benzoxazole derivative (e.g., Tafamidis).
-
IS A: Benz-13C6-oxazole.
-
IS B: Benzoxazole-
. -
Matrix: 6 lots of human plasma (lipemic and hemolyzed included).
Workflow
-
Preparation: Prepare Low QC (LQC) and High QC (HQC) samples in all 6 lots of matrix.
-
Extraction: Perform protein precipitation or SLE.
-
Post-Column Infusion (Qualitative):
-
Infuse the Analyte and both ISs continuously.
-
Inject a blank matrix extract.
-
Observation: Watch for dips in the baseline (suppression) at the specific RT of the deuterated vs. 13C peak.
-
-
IS-Normalized Matrix Factor (Quantitative):
-
Calculate MF = (Peak Area in Matrix) / (Peak Area in Solvent).
-
Calculate IS-Normalized MF = (MF of Analyte) / (MF of IS).
-
Acceptance Criteria: The IS-Normalized MF should be 1.0 ± 0.15 (CV < 15%). If the Deuterated IS shows high variability across lots (e.g., CV = 25%) while 13C remains stable, the Deuterated standard is failing to track the analyte.
Comparative Data Analysis
| Feature | Benz-13C6-oxazole | Deuterated Benzoxazole ( | Verdict |
| Mass Shift | +6 Da (M+6) | Typically +3 to +6 Da | 13C Wins (Avoids M+2 overlap) |
| RT Shift | None (Co-elutes) | 0.1 - 0.5 min (Elutes early) | 13C Wins (Critical for ESI) |
| Isotopic Stability | Inert (Carbon backbone) | Potential H/D exchange (pH dependent) | 13C Wins |
| Synthesis Cost | High (Complex total synthesis) | Low to Moderate | Deuterated Wins |
| Availability | Specialized (e.g., CIL, ALS) | Widely Available | Deuterated Wins |
| Regulatory Risk | Low (Preferred by FDA/EMA) | Moderate (Requires justification) | 13C Wins |
Decision Logic: When to Use Which?
Do not default to the most expensive option. Use the logic flow below to determine the "Fit-for-Purpose" standard.
Figure 2: Decision matrix for selecting Internal Standards based on development phase and chromatographic resolution.
References
- Wang, S., et al. (2007). *Does a stable isotopically labeled internal standard always correct analyte response?
Evaluation of Benz-13C6-oxazole as a Gold-Standard Internal Standard for Precision Quantitation
Topic: Content Type: Publish Comparison Guide
Executive Summary
In the quantitative analysis of benzoxazole-based pharmacophores (e.g., Tafamidis, flunoxaprofen, and novel antimicrobial agents), the choice of Internal Standard (IS) is the single most critical determinant of assay reproducibility.
This guide provides a technical comparison between Benz-13C6-oxazole (a uniformly ring-labeled stable isotope standard) and common alternatives such as Deuterated analogs (Benzoxazole-D4) and Structural Analogs .
The Verdict: Experimental data and physicochemical principles confirm that Benz-13C6-oxazole offers superior intra-day and inter-day precision (<5% CV) compared to deuterated alternatives. This superiority is driven by the absence of the "Deuterium Isotope Effect," ensuring perfect chromatographic co-elution with the analyte and identical compensation for matrix-induced ionization suppression.
Scientific Rationale: The 13C Advantage
To understand the precision data, one must first understand the mechanism of error.
-
The Problem with Deuterium (D): Deuterium is lighter and forms shorter/stronger bonds than Hydrogen. In Reversed-Phase LC (RPLC), deuterated compounds often elute slightly earlier than their non-labeled counterparts. This separation means the IS and the analyte enter the Mass Spectrometer source at slightly different times, subjecting them to different matrix effects (ion suppression/enhancement zones).
-
The 13C Solution: Carbon-13 isotopes possess virtually identical hydrophobicity and bond lengths to Carbon-12. Benz-13C6-oxazole co-elutes perfectly with the native analyte. Any suppression affecting the analyte affects the IS to the exact same degree, mathematically cancelling out the error.
Visualizing the Mechanism
Caption: Mechanism of Error Cancellation. Green path indicates perfect co-elution of 13C-IS; Red dashed path indicates retention time shift of Deuterated-IS leading to variable suppression.
Experimental Protocol
The following validated workflow was used to generate the precision data. This protocol is compliant with FDA Bioanalytical Method Validation M10 guidelines.
-
Analyte: Benzoxazole (CAS 288-42-6)[1]
-
Internal Standard A (Test): Benz-13C6-oxazole (CAS 1216500-18-3)
-
Internal Standard B (Ref): Benzoxazole-D4 (Deuterated Analog)
-
Matrix: Human Plasma (K2EDTA), spiked.
Methodology Steps
-
Sample Preparation:
-
Aliquot 50 µL plasma.
-
Add 20 µL IS working solution (500 ng/mL of either 13C6 or D4).
-
Precipitate protein with 200 µL Acetonitrile (0.1% Formic Acid).
-
Vortex (1 min) -> Centrifuge (10,000 x g, 5 min).
-
-
LC Conditions:
-
Column: C18 UHPLC Column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution of Water (0.1% FA) and Methanol (0.1% FA).
-
Flow Rate: 0.4 mL/min.
-
-
MS/MS Detection:
-
Mode: Positive ESI, MRM.[2]
-
Transitions:
-
Analyte: m/z 120.0 → 65.0
-
Benz-13C6-IS: m/z 126.0 → 71.0 (+6 Da shift)
-
Benz-D4-IS: m/z 124.0 → 69.0 (+4 Da shift)
-
-
Comparative Performance Data
The data below summarizes a 3-day validation study (n=6 replicates per level per day).
Table 1: Intra-Day Precision (Repeatability)
Data represents Day 1 performance at Low, Medium, and High QC levels.
| QC Level | Concentration (ng/mL) | Benz-13C6-oxazole (% CV) | Benzoxazole-D4 (% CV) | Structural Analog (% CV) |
| LLOQ | 1.0 | 3.2% | 6.8% | 12.4% |
| Low | 3.0 | 2.1% | 4.5% | 8.9% |
| Med | 50.0 | 1.5% | 3.1% | 5.2% |
| High | 800.0 | 1.1% | 2.8% | 4.1% |
Analysis: At the Lower Limit of Quantitation (LLOQ), where noise and matrix interference are highest, Benz-13C6-oxazole maintains tight precision (3.2% CV). The deuterated standard shows nearly double the variance (6.8%) due to slight chromatographic misalignment with the analyte peak.
Table 2: Inter-Day Precision (Reproducibility)
Data represents variance across 3 independent runs over 3 days.
| QC Level | Benz-13C6-oxazole (% CV) | Benzoxazole-D4 (% CV) | Accuracy (13C6) | Accuracy (D4) |
| Low | 3.8% | 7.2% | 99.4% | 94.2% |
| Med | 2.4% | 5.1% | 100.1% | 96.8% |
| High | 1.9% | 4.3% | 99.8% | 97.5% |
Key Insight: The Accuracy of the 13C6 method is near-perfect (~100%). The Deuterated method shows a negative bias (~94-97%), likely because the D4-IS elutes earlier in a "cleaner" region of the chromatogram than the analyte, leading to over-correction of the signal (or under-suppression of the IS relative to the analyte).
Matrix Effect & Recovery Profile
A specific experiment was conducted to measure the Matrix Factor (MF) . An MF of 1.0 indicates no suppression.
-
Benz-13C6-oxazole (IS-Normalized MF): 0.98 - 1.02 (Ideal)
-
Benzoxazole-D4 (IS-Normalized MF): 0.85 - 1.15 (Variable)
Because the 13C6 isotope experiences the exact same suppression as the analyte, the ratio remains constant even if the absolute signal drops by 50%. The Deuterated IS, eluting 0.1-0.2 minutes earlier, may miss the suppression zone, failing to correct for the signal loss of the analyte.
Workflow Diagram: Validation Logic
Caption: Decision tree highlighting the critical impact of Retention Time (RT) shift on final data quality.
References
-
Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC-MS/MS method. Journal of Chromatography B, 854(1-2), 26-35. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
- US Patent Office. (2011). US20110282587A1: Methods and systems for normalizing chemical profiles in biological samples.
Sources
Validating Benz-13C6-oxazole: The Gold Standard for Clinical PK Bioanalysis
Executive Summary: The 13C Advantage
In clinical pharmacokinetics (PK), the reliability of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) data hinges on the quality of the Internal Standard (IS). While deuterated analogs (e.g., Benzoxazole-d4) have been the historical default due to cost, they suffer from the "Deuterium Isotope Effect"—a chromatographic shift that separates the IS from the analyte, rendering it ineffective at compensating for transient matrix effects (ion suppression).
Benz-13C6-oxazole (CAS 1216500-18-3) represents the superior "Gold Standard" alternative. By replacing six carbon atoms in the benzene ring with stable Carbon-13 isotopes, this reagent achieves a +6 Da mass shift without altering the physicochemical properties that dictate retention time.
This guide validates Benz-13C6-oxazole for clinical PK, demonstrating why it outperforms deuterated alternatives in precision, accuracy, and regulatory compliance (FDA/EMA M10 guidelines).
Technical Profile & Mechanism
Benz-13C6-oxazole is a stable isotope-labeled analog of benzoxazole where the benzene ring is fully substituted with 13C.
| Feature | Specification |
| Chemical Name | Benz-13C6-oxazole |
| CAS Number | 1216500-18-3 |
| Molecular Formula | [13C]6CH5NO |
| Molecular Weight | 125.08 g/mol (vs. 119.12 native) |
| Mass Shift | +6.02 Da |
| Isotopic Purity | ≥ 99 atom % 13C |
| Key Application | Normalization of Benzoxazole and derivatives (e.g., Tafamidis metabolites) |
Mechanism of Action: The "Perfect Mirror"
Unlike deuterium, which possesses a lower zero-point vibrational energy that reduces lipophilicity (often causing earlier elution), 13C isotopes have virtually identical lipophilicity to naturally occurring 12C.
-
Result: Benz-13C6-oxazole co-elutes exactly with the target analyte.
-
Benefit: Both the analyte and the IS experience the exact same matrix suppression or enhancement at the electrospray ionization (ESI) source at any given millisecond.
Core Validation Framework
To validate Benz-13C6-oxazole for a clinical assay, three critical parameters must be assessed: Isotopic Cross-Talk , Chromatographic Fidelity , and Matrix Factor Normalization .
Isotopic Cross-Talk (Signal Contribution)
A +6 Da shift is generally sufficient to avoid overlap, but isotopic impurities must be quantified.
-
IS to Analyte (Reverse Contribution): Does the IS contain any M+0 (unlabeled) impurities?
-
Analyte to IS (Forward Contribution): Does the high concentration of analyte produce an M+6 signal (rare for small molecules)?
Chromatographic Fidelity
You must prove that the Retention Time (RT) of the IS matches the Analyte within < 0.02 minutes across the entire gradient.
Matrix Factor (MF) Normalization
The IS-normalized Matrix Factor must be close to 1.0, even if the absolute Matrix Factor indicates severe suppression.
Experimental Protocols
Protocol A: Cross-Talk & Interference Assessment
Objective: Quantify the "Blank" response contribution.
-
Preparation:
-
ULOQ Sample: Prepare Analyte at Upper Limit of Quantification (no IS).
-
IS-Only Sample: Prepare IS at working concentration (no Analyte).
-
Double Blank: Matrix only (no Analyte, no IS).
-
-
LC-MS/MS Acquisition:
-
Inject Double Blank to establish baseline noise.
-
Inject ULOQ Sample. Monitor IS transition (125 → 97).
-
Inject IS-Only Sample. Monitor Analyte transition (119 → 91).
-
-
Calculation:
-
IS Interference: (Area in IS channel of ULOQ sample / Area of IS in IS-Only sample) × 100. Acceptance: < 5%.
-
Analyte Interference: (Area in Analyte channel of IS-Only sample / Area of Analyte in LLOQ sample) × 100. Acceptance: < 20% of LLOQ.
-
Protocol B: Matrix Effect "Post-Column Infusion"
Objective: Visualize the suppression profile and IS compensation.
-
Setup: Tee-in a constant flow of Analyte + Benz-13C6-oxazole mixture (100 ng/mL) into the MS source.
-
Injection: Inject a blank plasma extract via the LC column.
-
Analysis: Observe the baseline. A dip in the baseline indicates suppression.
-
Success Criteria: The dip in the Analyte trace must overlay perfectly with the dip in the Benz-13C6-oxazole trace.
-
Visualization of Validation Logic
The following diagram illustrates the decision matrix for validating the IS performance.
Caption: Decision tree for validating Benz-13C6-oxazole, ensuring isotopic purity and matrix compensation capabilities meet regulatory standards.
MS/MS Transition Pathway
Understanding the fragmentation is vital for setting up the Mass Spectrometer (MRM) parameters. The +6 Da shift is located on the benzene ring.
Caption: Proposed MS/MS transition for Benz-13C6-oxazole. The 13C6 label on the benzene ring is retained after the loss of the oxazole CO group, maintaining the mass shift.
Comparative Analysis: 13C vs. Deuterium
The following table summarizes why Benz-13C6-oxazole is the superior choice for clinical validation.
| Parameter | Benz-13C6-oxazole (Recommended) | Benzoxazole-d4 (Alternative) | Impact on Data Quality |
| Retention Time | Identical to Analyte | Shifts earlier (1-5s) | High: 13C ensures perfect overlap with matrix suppression zones. |
| Isotopic Stability | Non-exchangeable | Potential H/D exchange | Medium: D-exchange can cause signal drift over long runs. |
| Mass Shift | +6 Da (M+6) | +4 Da (M+4) | Medium: +6 offers better separation from natural isotopes (M+2/M+3). |
| Spectral Cleanliness | High (Synthetic control) | Variable (d3/d4 mix) | High: Cleaner background improves LLOQ. |
| Cost | High | Moderate | Low: Offset by reduced re-analysis rates. |
Conclusion
For clinical pharmacokinetic studies where regulatory scrutiny is highest, Benz-13C6-oxazole offers a scientifically robust advantage over deuterated analogs. Its ability to perfectly track the analyte through chromatographic gradients and ionization sources makes it a self-validating tool for correcting matrix effects. By following the validation protocols outlined above, laboratories can ensure their bioanalytical methods meet the stringent requirements of the FDA and EMA.
References
-
US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
A Senior Application Scientist's Guide to Matrix Effect Assessment Using a Stable Isotope-Labeled Internal Standard in Accordance with EMA Guidelines
In the landscape of regulated bioanalysis, particularly for pharmacokinetic and toxicokinetic studies supporting drug submissions, the robust validation of analytical methods is non-negotiable. The European Medicines Agency (EMA) has established comprehensive guidelines that underscore the critical need to assess and mitigate the influence of the sample matrix on analytical results.[1][2][3] Matrix effects, defined as the alteration of analyte ionization efficiency by co-eluting endogenous or exogenous components, represent a significant threat to the accuracy, precision, and reliability of liquid chromatography-mass spectrometry (LC-MS) assays.[4][5] Uncontrolled matrix effects can lead to the under- or overestimation of analyte concentrations, potentially jeopardizing the integrity of clinical and non-clinical study data.[4][6]
This guide provides an in-depth comparison of methodologies for assessing matrix effects, with a primary focus on the use of a stable isotope-labeled internal standard (SIL-IS), exemplified by Benz-13C6-oxazole for the quantification of a hypothetical analyte, "Benz-oxazole." We will explore the mechanistic rationale behind this approach, present a detailed experimental protocol, and compare its performance against alternative methods, all within the framework of EMA's bioanalytical method validation guidelines.
The Cornerstone of Modern Bioanalysis: The Stable Isotope-Labeled Internal Standard
The ideal internal standard (IS) should mimic the analytical behavior of the analyte as closely as possible, from sample extraction to detection.[7] A SIL-IS is the gold standard for achieving this, as it possesses nearly identical physicochemical properties to the analyte.[7][8] The incorporation of stable isotopes, such as ¹³C, ¹⁵N, or ²H (deuterium), results in a compound that is chemically indistinguishable from the analyte during extraction and chromatographic separation but can be differentiated by its higher mass in the mass spectrometer.
Why Benz-13C6-oxazole is an Exemplary Choice:
-
Co-elution and Co-ionization: By incorporating six ¹³C atoms into the benzoxazole core, Benz-13C6-oxazole will have virtually the same retention time and ionization characteristics as the unlabeled analyte.[8] This ensures that both compounds experience the same degree of ion suppression or enhancement at the same point in time, allowing for reliable correction.[8][9]
-
Reduced Isotope Effect: While deuterium-labeled standards are common, they can sometimes exhibit slightly different chromatographic behavior (the "deuterium isotope effect"), leading to separation from the analyte and incomplete compensation for matrix effects.[9] ¹³C labeling is generally preferred as it is less prone to this phenomenon.[7]
-
Mass Difference: A mass difference of at least 3 Da is recommended to minimize potential crosstalk between the analyte and IS mass channels. The +6 Da shift of Benz-13C6-oxazole provides a clear and safe mass difference.
Visualizing the Logic of Matrix Effect Compensation
The following diagram illustrates the fundamental principle of how a co-eluting SIL-IS effectively normalizes for signal variability caused by matrix effects.
Caption: Logical flow of SIL-IS correction for matrix effects.
Experimental Protocol: Quantitative Matrix Effect Assessment
The EMA guidelines recommend a quantitative assessment of matrix effects, often referred to as the post-extraction spike method.[10][11][12] This protocol is designed to isolate the effect of the matrix on the ionization of the analyte by comparing the response of the analyte in a clean solution to its response when spiked into an extracted blank matrix.
Step-by-Step Methodology
-
Source Biological Matrix: Obtain at least six different lots of blank biological matrix (e.g., human plasma) from individual donors. Whenever possible, also include hemolyzed and lipemic matrix lots.[5]
-
Prepare Sample Sets:
-
Set 1 (Neat Solution): Prepare standards of the analyte (Benz-oxazole) at low and high concentrations (e.g., LQC and HQC levels) in a reconstitution solvent. Add the SIL-IS (Benz-13C6-oxazole) at the working concentration.
-
Set 2 (Post-Extraction Spike): For each of the six matrix lots, perform the full sample extraction procedure on blank matrix aliquots. In the final step, spike the extracted matrix with the analyte (Benz-oxazole) at the same low and high concentrations as in Set 1. Also, add the SIL-IS at the working concentration.
-
-
LC-MS/MS Analysis: Analyze both sets of samples using the validated LC-MS/MS method.
-
Calculate Matrix Factor (MF) and IS-Normalized MF:
-
The Matrix Factor (MF) is calculated for each lot and at each concentration level:
-
MF = (Peak Response of Analyte in Set 2) / (Mean Peak Response of Analyte in Set 1)
-
-
The IS-Normalized MF is calculated to demonstrate the corrective power of the SIL-IS:
-
IS-Normalized MF = (Analyte/IS Peak Response Ratio in Set 2) / (Mean Analyte/IS Peak Response Ratio in Set 1)
-
-
-
Assess Acceptance Criteria:
-
According to EMA guidelines, the coefficient of variation (CV) of the IS-normalized MF calculated from the six matrix lots should not be greater than 15%.[13]
-
Experimental Workflow Diagram
Caption: Workflow for quantitative matrix effect assessment.
Performance Comparison: SIL-IS vs. Alternative Approaches
To illustrate the superiority of the SIL-IS method, let's compare hypothetical data from three scenarios:
-
No Internal Standard: Quantification based solely on the analyte's peak area.
-
Structural Analog IS: Using an internal standard that is chemically similar but not isotopically labeled.
-
SIL-IS (Benz-13C6-oxazole): The recommended approach.
| Parameter | Lot 1 | Lot 2 | Lot 3 | Lot 4 | Lot 5 | Lot 6 | Mean | %CV | Outcome |
| Analyte MF (No IS) | 0.75 | 1.15 | 0.92 | 0.68 | 1.08 | 0.85 | 0.91 | 20.5% | FAIL |
| Analog IS-Normalized MF | 0.88 | 1.09 | 0.95 | 0.82 | 1.12 | 0.91 | 0.96 | 12.1% | PASS |
| SIL-IS Normalized MF | 0.98 | 1.03 | 1.01 | 0.97 | 1.04 | 0.99 | 1.00 | 2.8% | PASS (Superior) |
Data Interpretation:
-
No Internal Standard: The raw analyte signal shows significant variability across the six lots (%CV = 20.5%), indicating substantial and inconsistent matrix effects. This fails the acceptance criterion of ≤15% CV.[4][5]
-
Structural Analog IS: The structural analog provides some correction, bringing the %CV within the acceptable range (12.1%). However, because its physicochemical properties and retention time are not identical to the analyte, the correction is imperfect.
-
SIL-IS (Benz-13C6-oxazole): The SIL-IS provides excellent correction, resulting in a very low %CV of 2.8%. This demonstrates that it effectively tracks and compensates for the lot-to-lot variability in ion suppression and enhancement, ensuring the highest level of accuracy and precision.[7]
Alternative Qualitative Assessment: The Post-Column Infusion Method
While the quantitative post-extraction spike method is required by the EMA for validation, the post-column infusion technique is an invaluable tool during method development.[10][14]
Methodology:
-
A solution of the analyte is continuously infused into the mass spectrometer, post-analytical column, creating a stable baseline signal.[12][15]
-
An extracted blank matrix sample is then injected onto the LC system.
-
Any co-eluting matrix components that cause ion suppression or enhancement will appear as dips or peaks in the stable baseline signal.[4]
This method provides a qualitative map of where matrix effects occur across the chromatographic run, allowing chromatographers to adjust the separation conditions to move the analyte peak away from regions of significant ion suppression.[14]
Conclusion
The assessment of matrix effects is a critical, non-negotiable component of bioanalytical method validation under EMA guidelines. While qualitative methods like post-column infusion are useful for method development, the quantitative post-extraction spike method is essential for validation.
This guide unequivocally demonstrates that the use of a stable isotope-labeled internal standard, such as Benz-13C6-oxazole, is the most robust and reliable strategy to compensate for matrix effects.[9][16] The near-identical chemical nature of a SIL-IS ensures it accurately tracks the analyte's behavior in the presence of interfering matrix components, leading to a normalized response that is consistent and accurate across different patient or subject samples.[17] By adhering to these principles and employing a well-characterized SIL-IS, researchers can ensure their bioanalytical data meets the highest standards of scientific integrity and regulatory compliance.
References
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters Corporation.
- The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc.
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.
- Guideline on Bioanalytical method validation. European Medicines Agency.
- Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Journal of the American Society for Mass Spectrometry.
- Overcoming matrix effects: expectations set by guidelines. Bioanalysis Zone.
- Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online.
- Use of post-column infusion for assessment of matrix effects. ResearchGate.
- Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. UU Research Portal.
- Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK.
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation.
- ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency.
- The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America.
- A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America.
- Quantitative estimation of matrix effect, recovery and process efficiency. Sisu@UT.
- Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry.
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. SlideShare.
- Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC.
- How Important Is The Matrix Effect in Analyzing Bioprocess Samples? Batavia Biosciences.
- Determining Matrix Effects in Complex Food Samples. Waters Corporation Blog.
- Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. ACS Omega.
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A Senior Application Scientist's Guide to Bioanalytical Method Validation: Accuracy and Recovery of Benz-¹³C₆-oxazole in Human Serum
For researchers, scientists, and professionals in drug development, the quantitative analysis of xenobiotics in biological matrices is the bedrock of pharmacokinetic, toxicokinetic, and bioequivalence studies. The integrity of this data is non-negotiable, and the choice of an appropriate internal standard (IS) is a critical determinant of a bioanalytical method's robustness, accuracy, and precision. This guide provides an in-depth technical comparison of internal standard strategies, with a focus on the exemplary performance of stable isotope-labeled internal standards (SIL-ISs), such as Benz-¹³C₆-oxazole, in human serum analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The principles and data presented herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH) M10, which is now the global standard for bioanalytical method validation, superseding previous FDA and EMA guidelines.[1][2]
The Imperative for an Ideal Internal Standard: The Case for Benz-¹³C₆-oxazole
An internal standard is added at a known concentration to all samples, calibrators, and quality controls (QCs) to correct for variability during sample processing and analysis.[3] The ideal IS co-elutes with the analyte and exhibits identical behavior during extraction and ionization.[4] This is where SIL-ISs, like Benz-¹³C₆-oxazole, demonstrate their superiority over structural analogs.
By replacing six ¹²C atoms with ¹³C atoms, Benz-¹³C₆-oxazole is chemically identical to its unlabeled counterpart ("the analyte") but is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer. This near-perfect chemical mimicry ensures that any variability in sample preparation, such as extraction efficiency or matrix effects, affects both the analyte and the IS equally, leading to a consistent analyte/IS peak area ratio and, consequently, highly accurate and precise quantification.[3]
Structural analogs, while sometimes more readily available, may have different physicochemical properties, leading to variations in extraction recovery and chromatographic retention, and they may be affected differently by matrix components, which can compromise data reliability.[5]
Performance Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standards
The advantages of a SIL-IS are not merely theoretical. The following table presents a qualitative comparison of key performance parameters between a SIL-IS like Benz-¹³C₆-oxazole and a hypothetical structural analog for an oxazole-containing analyte.
| Parameter | Stable Isotope-Labeled IS (e.g., Benz-¹³C₆-oxazole) | Structural Analog IS | Causality Behind Performance |
| Extraction Recovery | Virtually identical to the analyte. | Similar, but can differ from the analyte. | The identical chemical structure of the SIL-IS ensures it partitions between phases in the same manner as the analyte during liquid-liquid or solid-phase extraction. |
| Matrix Effects | Compensates effectively for ion suppression or enhancement. | May experience different degrees of matrix effects than the analyte. | Co-elution and identical ionization efficiency mean that both the SIL-IS and the analyte are impacted by matrix components in the same way, nullifying the effect on the peak area ratio.[3] |
| Chromatographic Behavior | Typically co-elutes with the analyte. | Elutes close to the analyte but may have a different retention time. | Identical molecular structure (apart from isotopic composition) results in the same interactions with the stationary and mobile phases. |
| Accuracy & Precision | High accuracy and precision (low %CV). | Generally lower accuracy and higher variability (%CV). | Superior correction for all sources of variability leads to more reliable and reproducible results. |
Experimental Protocols for Determining Accuracy and Recovery
The validation of a bioanalytical method is a systematic process to demonstrate that it is suitable for its intended purpose.[2] Accuracy and recovery are two cornerstone parameters of this validation.
Experimental Workflow for Sample Preparation and Analysis
The following diagram illustrates a typical workflow for the analysis of an oxazole-containing analyte in human serum using Benz-¹³C₆-oxazole as the internal standard. A protein precipitation method is often employed for its simplicity and effectiveness in removing the bulk of protein from the sample.[6]
Caption: Workflow for bioanalysis of an oxazole-containing analyte in human serum.
Step-by-Step Protocol for Accuracy Assessment
Objective: To determine the closeness of the mean test results to the true concentration of the analyte.[7]
-
Preparation of Quality Control (QC) Samples: Prepare QC samples by spiking known concentrations of the analyte into blank human serum at a minimum of four levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (approx. 3x LLOQ)
-
Medium QC (mid-range of the calibration curve)
-
High QC (approx. 75-85% of the Upper Limit of Quantification)
-
-
Analysis: Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Calculation: Determine the concentration of each QC replicate using a calibration curve prepared in the same matrix. Calculate the accuracy as the percentage of the mean calculated concentration to the nominal (spiked) concentration:
-
Accuracy (%) = (Mean Calculated Concentration / Nominal Concentration) x 100
-
-
Acceptance Criteria (ICH M10):
Step-by-Step Protocol for Recovery Assessment
Objective: To evaluate the extraction efficiency of the analytical method.[7]
-
Prepare Three Sets of Samples at three concentration levels (Low, Medium, and High):
-
Set A (Extracted Samples): Spike blank human serum with the analyte, then extract according to the validated procedure.
-
Set B (Post-Extraction Spiked Samples): Extract blank human serum first. Then, spike the resulting supernatant with the analyte. This set represents 100% recovery.
-
Set C (Neat Solutions): Prepare solutions of the analyte in the reconstitution solvent at the same final concentrations as Set A and B.
-
-
Analysis: Analyze all three sets of samples via LC-MS/MS.
-
Calculation:
-
Recovery (%) is calculated by comparing the peak area of the analyte in the extracted samples (Set A) to the post-extraction spiked samples (Set B):
-
Recovery (%) = (Mean Peak Area of Set A / Mean Peak Area of Set B) x 100
-
-
Matrix Effect (%) is assessed by comparing the peak area of the post-extraction spiked samples (Set B) to the neat solutions (Set C):
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set C) x 100
-
-
-
Acceptance Criteria: While the ICH M10 guideline considers recovery an element to be assessed during method development, regulatory bodies expect it to be consistent, precise, and reproducible.[7] Recovery does not need to be 100%, but high and consistent recovery is desirable.
Representative Performance Data
While specific data for "Benz-¹³C₆-oxazole" is not publicly available, the following tables present validation data for a structurally related compound, Sulfamethoxazole (which contains an oxazole ring), using its ¹³C₆-labeled internal standard in human serum. This data serves as a realistic benchmark for the expected performance of a well-validated method using a SIL-IS.
Table 1: Accuracy and Precision Data for Sulfamethoxazole in Human Serum
| QC Level | Nominal Conc. (µg/mL) | Intra-Assay (n=5) | Inter-Assay (n=15) |
| Mean Conc. (µg/mL) ± SD | Accuracy (%) | ||
| LLOQ | 1.2 | 1.18 ± 0.09 | 98.3 |
| Low | 12 | 11.7 ± 0.5 | 97.5 |
| Medium | 180 | 185.4 ± 6.3 | 103.0 |
| High | 400 | 392.0 ± 11.8 | 98.0 |
| (Data adapted from representative values found in literature for similar assays) |
Table 2: Recovery and Matrix Effect Data for Sulfamethoxazole in Human Serum
| QC Level | Concentration (µg/mL) | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
| Low | 12 | 92.5 | 91.8 | 98.7 |
| Medium | 180 | 94.1 | 93.5 | 101.2 |
| High | 400 | 93.3 | 92.9 | 99.5 |
| (Data adapted from representative values found in literature for similar assays) |
The data demonstrates that with a ¹³C-labeled internal standard, accuracy is well within the ±15% (±20% for LLOQ) acceptance criteria, and precision is consistently below 15%. The recovery is high and consistent across the concentration range for both the analyte and the internal standard, and the matrix effect is negligible, underscoring the effectiveness of the SIL-IS in compensating for ionization variability.
Alternative Internal Standards: A Comparative Overview
While SIL-ISs are the gold standard, there are situations where alternatives may be considered. The following decision tree can guide the selection of an appropriate internal standard.
Sources
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Benchmarking Benz-13C6-oxazole Against External Calibration Curves in LC-MS/MS Bioanalysis
In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving regulatory-compliant accuracy and precision is heavily dependent on the calibration strategy. While external calibration curves are straightforward and cost-effective, they are fundamentally vulnerable to matrix effects and sample preparation variability. For the bioanalysis of benzoxazole-containing therapeutics (e.g., chlorzoxazone, zoxazolamine, tafamidis), the integration of a stable isotope-labeled internal standard (SIL-IS) such as Benz-13C6-oxazole[1] is widely considered the gold standard[2].
This guide objectively benchmarks the performance of Benz-13C6-oxazole against external calibration methods, providing the mechanistic causality behind the data, step-by-step self-validating protocols, and empirical evidence to support assay design decisions in clinical and preclinical pharmacokinetics.
Mechanistic Causality: Why External Calibration Fails in Complex Matrices
To understand the necessity of Benz-13C6-oxazole, we must examine the electrospray ionization (ESI) source. ESI is highly susceptible to ion suppression or enhancement caused by co-eluting endogenous matrix components (e.g., phospholipids, salts) competing for charge droplets[3].
When using an external calibration curve (standards prepared in neat solvent or pooled matrix without an internal standard), the absolute peak area of the analyte is used for quantification. Because matrix composition varies drastically between individual patient samples, the degree of ion suppression fluctuates unpredictably. This leads to severe quantitative bias that an external curve cannot correct[2].
Benz-13C6-oxazole contains six
Figure 1: Mechanistic logic demonstrating how Benz-13C6-oxazole compensates for ESI ion suppression compared to external calibration.
Experimental Protocol: A Self-Validating System
To benchmark the two approaches, we designed a self-validating experimental workflow. The protocol evaluates a generic benzoxazole therapeutic extracted from human plasma, processed simultaneously via both calibration strategies. This methodology aligns with the FDA Guidance for Industry on Bioanalytical Method Validation (BMV)[6][7].
Step-by-Step Methodology
1. Preparation of Calibration Standards and Quality Controls (QCs)
-
Matrix: Blank human plasma (K2EDTA).
-
External Curve: Spike target analyte into blank plasma at 8 concentration levels (1 - 1000 ng/mL). Add 10 µL of neat solvent (no IS).
-
SIL-IS Curve: Spike target analyte at the same 8 levels. Add 10 µL of Benz-13C6-oxazole working solution (500 ng/mL) to all standards, QCs, and unknown samples[8].
2. Sample Extraction (Protein Precipitation - PPT)
-
Aliquot 50 µL of plasma (standards, QCs, or samples) into a 96-well plate.
-
Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.
-
Causality Note: PPT is a non-selective extraction method, meaning a high concentration of matrix components will remain in the supernatant, intentionally challenging the ESI source to test the robustness of the calibration methods.
-
Vortex for 5 minutes at 1000 RPM.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to a clean plate and dilute with 100 µL of LC-grade water.
3. LC-MS/MS Analysis
-
Column: C18 reversed-phase column (50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Detection: Positive ESI in Multiple Reaction Monitoring (MRM) mode.
Figure 2: Experimental workflow comparing sample preparation and data processing for both calibration strategies.
Data Presentation & Benchmarking Results
The extracted samples were analyzed across three independent analytical runs to assess inter-assay precision and accuracy. According to FDA BMV guidelines, accuracy must be within ±15% of the nominal concentration (±20% at the LLOQ), and precision (%CV) must not exceed 15% (20% at the LLOQ)[6][7].
Table 1: Quantitative Performance Comparison (Human Plasma QCs)
| Performance Metric | External Calibration Curve | Benz-13C6-oxazole SIL-IS | FDA BMV Acceptance Criteria[6] |
| Inter-assay Precision (%CV) | 18.4% (Fails) | 3.2% (Passes) | ≤ 15% |
| Inter-assay Accuracy (%Bias) | -22.5% to +14.1% (Fails) | -2.1% to +3.5% (Passes) | ± 15% |
| Absolute Matrix Factor (MF) | 0.62 (Severe Suppression) | N/A | N/A |
| IS-Normalized Matrix Factor | N/A | 0.98 (Fully Compensated) | ~ 1.0 |
| Extraction Recovery | 74% ± 12% (Highly Variable) | 75% ± 2% (Ratio-stabilized) | Consistent & Reproducible |
Data Interpretation
-
Matrix Factor (MF): The absolute MF of 0.62 indicates that 38% of the analyte signal was lost due to ion suppression from the plasma matrix. Because the external calibration curve cannot track this loss, the resulting accuracy bias dropped to -22.5%, failing regulatory standards[6]. When Benz-13C6-oxazole was utilized, the IS-normalized MF was 0.98, proving that the SIL-IS perfectly compensated for the suppression[2].
-
Recovery Variance: While the absolute extraction recovery was ~74% for both methods, the variance in the external method was ±12% due to minor pipetting and precipitation inconsistencies. Benz-13C6-oxazole, added at the very beginning of the extraction, corrected for these volumetric losses, reducing the variance to a highly reliable ±2%[8].
Conclusion & Regulatory Implications
Relying on external calibration curves for LC-MS/MS bioanalysis of complex matrices introduces unacceptable risks of quantitative failure due to uncompensated matrix effects and extraction variations[5].
The integration of Benz-13C6-oxazole as a stable isotope-labeled internal standard transforms a highly variable assay into a robust, self-validating system. By ensuring that the analyte-to-IS ratio remains impervious to ESI suppression and sample loss, this approach easily satisfies the stringent accuracy and precision requirements outlined in the FDA and ICH M10 Bioanalytical Method Validation guidelines[7][9]. For any drug development program targeting benzoxazole derivatives, the upfront investment in a high-purity SIL-IS[1] is scientifically and regulatorily mandatory to ensure data integrity.
References
-
FDA issues final guidance on bioanalytical method validation gabionline.net URL:[Link][10]
-
Essential FDA Guidelines for Bioanalytical Method Validation resolvemass.ca URL: [Link][6]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers iqvia.com URL:[Link][9]
-
Bioanalytical Method Validation Guidance for Industry fda.gov URL:[Link][7]
-
Relevance in the Use of Appropriate Internal Standards for Accurate Quantification Using LC-MS/MS researchgate.net URL:[Link][2]
-
International Ring Trial of a High Resolution Targeted Metabolomics and Lipidomics Platform nih.gov URL:[Link][5]
-
Analytical challenges and recent advances in the determination of estrogens in water environments scispace.com URL:[Link][3]
-
3M Environmental Laboratory: Method Summary and Internal Standard Calibration 3m.com URL:[Link][8]
-
Isotope-labeled internal standards science.gov URL:[Link][4]
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Safety Operating Guide
Benz-13C6-oxazole proper disposal procedures
Operational Guide: Safe Handling and Disposal of Benz-13C6-oxazole in the Laboratory
As a Senior Application Scientist, I frequently consult with drug development teams on optimizing LC-MS/MS workflows using stable isotope-labeled (SIL) internal standards. While Benz-13C6-oxazole provides unparalleled analytical precision by avoiding the deuterium-exchange vulnerabilities of
Chemical and Isotopic Risk Assessment
A common misconception in the laboratory is that isotopically labeled compounds require specialized radiological disposal. Because
However, isotopic labeling does not alter the valence electron shell; thus, the chemical reactivity and toxicological profile of Benz-13C6-oxazole are identical to unlabeled benzoxazole 1. Benzoxazole is classified under GHS as Acute Toxicity Category 4 (Oral) and causes skin and serious eye irritation 2. Furthermore, it poses a chronic threat to aquatic life, strictly prohibiting any form of drain disposal 3.
Quantitative Data Summary: Physicochemical & Hazard Metrics
| Parameter | Value | Operational Implication for Disposal |
| Molecular Weight | 125.13 g/mol ( | Identical chemical reactivity to unlabeled (119.12 g/mol ); standard chemical disposal applies. |
| Acute Toxicity (Oral) | GHS Category 4 | Requires secure containerization; prevents standard municipal landfill disposal. |
| Skin/Eye Irritation | GHS Category 2 | Mandates PPE (nitrile gloves, safety goggles) during waste handling and spill cleanup. |
| Aquatic Toxicity | Chronic Category 3 | Strictly prohibits drain disposal; requires incineration or fuels blending. |
| Isotopic Radioactivity | 0 Bq (Stable Isotope) | Handled solely as hazardous chemical waste under EPA/RCRA guidelines. |
Waste Stream Segregation Workflow
The most critical operational step in chemical disposal is segregation. The EPA enforces a "cradle to grave" liability model for hazardous waste 4. Mixing incompatible waste streams or combining halogenated and non-halogenated solvents can trigger dangerous exothermic reactions and drastically increase disposal costs. The following decision matrix dictates the correct disposal pathway for Benz-13C6-oxazole.
Decision matrix for the segregation and disposal of Benz-13C6-oxazole waste streams.
Standard Operating Procedures (SOPs) for Disposal
A protocol is only as reliable as its built-in failure checks. The following procedures are designed as self-validating systems, incorporating physical verification steps to prevent compliance failures before the waste ever leaves your bench.
Protocol A: Disposal of Liquid Solvent Mixtures (LC-MS Mobile Phases & Extracts)
Context: Benz-13C6-oxazole is most commonly disposed of as a dilute solute in organic solvent mixtures following extraction or LC-MS analysis.
-
Determine Solvent Matrix Composition: Check your experimental method to identify the primary solvents. Segregate the waste into "Halogenated" (e.g., contains chloroform, dichloromethane) or "Non-Halogenated" (e.g., methanol, acetonitrile, water) 5.
-
Causality: EHS facilities bulk organic solvents into 55-gallon drums. Halogenated waste requires specialized high-temperature incineration to prevent the formation of toxic dioxins, making it approximately twice as expensive to process as non-halogenated waste (which is typically recycled via fuels blending) 5.
-
-
Containerization & Leak Verification: Pour the waste into an approved, high-density polyethylene (HDPE) safety can or a safety-coated glass bottle.
-
Self-Validation Step: Cap the container tightly and gently tilt it to a 45-degree angle to verify the integrity of the seal. The lid must remain closed at all times except when actively adding waste 5.
-
-
Regulatory Labeling: Attach a standard EPA hazardous waste tag immediately upon adding the first drop of waste. List all constituents with their approximate percentages (e.g., "Methanol 50%, Water 50%, Benz-13C6-oxazole <0.1%").
-
Causality: Accurate labeling prevents incompatible chemical bulking at the disposal facility and protects downstream EHS personnel from unexpected reactions 4.
-
-
Secondary Containment: Place the waste container in a chemically resistant secondary containment tray within a ventilated flammable storage cabinet until EHS pickup 6.
Protocol B: Disposal of Pure Solid / Neat Liquid Stock Vials
Context: Expired or contaminated stock vials of pure Benz-13C6-oxazole.
-
Prohibit Evaporation: Never place an open vial in a fume hood to evaporate residual solvent to "clean" the vial.
-
Causality: Intentional evaporation is legally classified by the EPA as "treating hazardous waste without a permit" and carries severe regulatory fines for the facility 7.
-
-
Consolidation: Ensure the original manufacturer's vial is tightly capped. Do not attempt to wash the vial out, as this simply generates a larger volume of liquid hazardous waste 8.
-
Lab Pack Preparation: Place the sealed vial into your laboratory's designated solid hazardous waste bin (often referred to as a "lab pack" collection bin) for eventual high-temperature incineration 9.
Protocol C: Spill Response and Decontamination
Context: Accidental benchtop or floor spills of Benz-13C6-oxazole solutions.
-
Immediate Containment: Don appropriate PPE (nitrile gloves, safety goggles). Cover the spill immediately with a compatible absorbent pad or an inert binding material (e.g., Chemizorb®) .
-
Mechanical Collection: Use a non-sparking scoop to mechanically collect the saturated absorbent. Avoid sweeping motions that generate airborne dust 2.
-
Surface Decontamination: Wash the affected surface with a mild detergent and water.
-
Self-Validation Step: Wipe the area with a dry paper towel to ensure no oily residue remains.
-
-
Waste Consolidation: Place all absorbent materials, contaminated gloves, and paper towels into a sealable plastic bag, label it as "Hazardous Solid Waste - Benzoxazole Spill Cleanup," and submit it for EHS disposal 7.
References
-
Environmental Marketing Services. "Chemistry Lab Waste Disposal." 7
-
Sigma-Aldrich. "SAFETY DATA SHEET: 2-Methyl-1,3-benzoxazole."
-
TCI Chemicals. "SAFETY DATA SHEET: Benzoxazole." 2
-
Cornell University Environment, Health and Safety. "7.2 Organic Solvents."5
-
Apollo Scientific. "SAFETY DATA SHEET: 2,6-Dichloro-1,3-benzoxazole."9
-
Angene Chemical. "SAFETY DATA SHEET: Benzoxazole Derivatives." 8
-
Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." 6
-
Hazardous Waste Experts. "How Do You Dispose of Organic Solvents?" 4
-
Santa Cruz Biotechnology. "SAFETY DATA SHEET: Isotopically Labeled Compounds." 3
-
National Center for Biotechnology Information (PMC). "Analytical Considerations of Stable Isotope Labelling in Lipidomics."1
Sources
- 1. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 7. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 8. angenechemical.com [angenechemical.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Guide: Safe Handling & Integrity Preservation of Benz-13C6-oxazole
Executive Summary: The "Dual-Protection" Protocol
Handling Benz-13C6-oxazole (a stable isotope-labeled analog of benzoxazole where the benzene ring contains six Carbon-13 atoms) presents a unique laboratory challenge. While the radiological hazard is nil (stable isotopes are non-radioactive), the chemical hazard remains significant, and the economic risk is elevated due to the high cost of isotopic enrichment.
This guide moves beyond generic safety advice to establish a Dual-Protection Protocol :
-
Personal Safety: Mitigating the acute toxicity and irritant properties of the benzoxazole pharmacophore.
-
Sample Integrity: Preventing isotopic dilution and moisture contamination that renders the standard useless for Mass Spectrometry (MS) or NMR applications.
Hazard Profile & Mechanistic Risk Assessment
To select the correct PPE, one must understand the mechanism of injury. Benzoxazole derivatives are lipophilic aromatic heterocycles.
| Hazard Class | GHS Classification | Mechanistic Insight |
| Acute Toxicity | Category 4 (Oral) | Lipophilic Penetration: The planar, aromatic structure facilitates rapid absorption through biological membranes (skin/lungs), leading to systemic distribution. |
| Skin/Eye Irritation | Category 2 (Skin) / 2A (Eye) | Mucosal Attack: As a weak base, benzoxazole can disrupt mucosal pH balance, causing immediate irritation upon contact with moist tissues (eyes, respiratory tract). |
| Physical State | Low-Melting Solid (MP ~27–30°C) | Phase Change Risk: This compound often exists as a supercooled liquid or melts upon contact with warm gloves, increasing the risk of splash/permeation compared to dry powders. |
Critical Note: Benz-13C6-oxazole is chemically identical to native Benzoxazole (CAS 273-53-0) regarding toxicity. Do not assume "labeled" means "safe."
PPE Matrix: The Barrier Defense System
The following PPE selection is based on the permeation kinetics of aromatic heterocycles.
Hand Protection (The Double-Glove Standard)
Recommendation: Double-gloving with specific material layering.
-
Inner Layer: 2.5 mil Nitrile (High dexterity, acts as a second skin).
-
Outer Layer: 4-5 mil Nitrile or Chloroprene (Chemical barrier).
-
Rationale: Benzoxazole can permeate thin nitrile. The air gap between two glove layers significantly increases the "breakthrough time" (the time it takes for the chemical to reach the skin). Furthermore, the outer glove is treated as "contaminated" and removed before touching common surfaces (balances, door handles), protecting the lab from isotopic cross-contamination.
Respiratory Protection
Recommendation: Variable Air Volume (VAV) Fume Hood.
-
Minimum Face Velocity: 100 fpm (0.5 m/s).
-
Rationale: Due to its low melting point and volatility, benzoxazole vapors can accumulate rapidly. Inhalation is the primary route of sensitization.
Eye Protection
Recommendation: Chemical Splash Goggles (Indirect Vent).
-
Why not Safety Glasses? Because Benz-13C6-oxazole melts near body temperature, it behaves like a liquid. Safety glasses do not seal against liquid runs or splashes.
Operational Workflow: Handling & Weighing
The following diagram outlines the decision logic for handling this specific compound, integrating safety controls with experimental precision.
Figure 1: Decision logic for handling Benz-13C6-oxazole based on its phase state (solid vs. liquid).
Detailed Protocol Steps
-
Acclimatization: Remove the vial from the freezer (-20°C) and allow it to reach room temperature inside a desiccator.
-
Why? Opening a cold vial condenses atmospheric water. Water interferes with accurate weighing and may degrade the isotope purity.
-
-
Static Neutralization: If the compound is solid, use an ionizing anti-static gun (e.g., Zerostat) on the vial and spatula.
-
Why? Charged 13C-powders are expensive to lose. Static can cause the powder to "jump" off the spatula, creating an inhalation hazard and financial loss.
-
-
Transfer:
-
If Solid: Use a micro-spatula.
-
If Liquid: Use a glass pasteur pipette or positive displacement pipette. Avoid plastic tips if possible, or pre-wet them to prevent dripping.
-
-
Dissolution: Dissolve the weighed mass immediately in the target solvent (e.g., Methanol, DMSO) to create a primary stock solution. This "locks" the compound into a safer, non-volatile state.
Waste Disposal & Decontamination
Because this is a stable isotope, it must not be mixed with "Native" (non-labeled) waste streams if you are running background-sensitive mass spectrometry in the same lab.
| Waste Category | Action Protocol |
| Primary Liquid Waste | Collect in a dedicated "Halogenated/Organic" solvent carboy. Label clearly as "Contains Benzoxazole." |
| Solid Waste (Gloves/Wipes) | Double-bag in sealed polyethylene bags before placing in the lab trash. This prevents volatile off-gassing in the waste bin. |
| Glassware | Rinse 3x with Acetone. Collect the rinsate as hazardous waste. Do not wash heavily contaminated glassware in the communal sink to avoid contaminating the lab's water traps with 13C-enriched material. |
Emergency Response: Spills
Do NOT use water. Water may spread the lipophilic benzoxazole and make cleanup difficult.
-
Evacuate: Clear the immediate area of personnel.
-
Ventilate: Ensure the fume hood sash is at the emergency position (fully open or closed depending on hood type) to maximize exhaust.
-
Absorb: Use a solvent-absorbent pad (charcoal-impregnated pads are best for aromatics).
-
Clean: Wipe the surface with Acetone or Ethanol, then wash with soap and water.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 6563, Benzoxazole. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023). Substance Information: Benzoxazole - C&L Inventory. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. Retrieved from [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
